Amastatin
Description
This compound has been reported in Streptomyces with data available.
structure; inhibits aminopeptidase
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAADIRHLBXJJS-ZAZJUGBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987015 | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67655-94-1 | |
| Record name | Amastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Amastatin's Mechanism of Action on Leucyl Aminopeptidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl aminopeptidases (LAPs) are a class of exopeptidases that play crucial roles in protein degradation and peptide processing.[1] These enzymes catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, exhibiting a preference for leucine residues.[1] Given their involvement in various physiological processes, including antigen presentation and the processing of bioactive peptides like oxytocin and vasopressin, LAPs have emerged as attractive targets for therapeutic intervention.[1] Amastatin, a naturally occurring peptide analog, is a potent inhibitor of several aminopeptidases, including leucyl aminopeptidase.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound on leucyl aminopeptidase, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound on Leucyl Aminopeptidase
This compound is a slow, tight-binding, competitive, and reversible inhibitor of leucyl aminopeptidase.[3] Its inhibitory action is characterized by a time-dependent increase in inhibition, suggesting a two-step binding mechanism. The initial interaction involves the rapid formation of an enzyme-inhibitor complex, which then undergoes a slower conformational change to a more tightly bound state.
Binding and Interaction with the Active Site
X-ray crystallographic studies of the bovine lens leucyl aminopeptidase (blLAP) in complex with this compound have provided detailed insights into its binding mode.[4] Leucyl aminopeptidases are metalloenzymes, typically containing two zinc ions in their active site that are crucial for catalysis.[4] this compound binds to the active site of leucyl aminopeptidase, with its N-terminal residue occupying the S1 specificity pocket and the adjacent residue in the S1' pocket.[4]
The key interactions between this compound and the active site of blLAP include:
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Coordination with Zinc Ions: The α-amino group and the α-hydroxyl group of the N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue of this compound coordinate with the two zinc ions in the active site.[4] This interaction is critical for the potent inhibition.
-
Hydrogen Bonding: The inhibitor forms several hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The side chains of this compound's residues engage in hydrophobic interactions with nonpolar pockets within the active site.
Proposed Catalytic Mechanism and Inhibition
The binding of this compound mimics the transition state of the enzyme-catalyzed peptide hydrolysis.[4] The catalytic mechanism of leucyl aminopeptidase is proposed to proceed through a gem-diolate transition state.[4] Key active site residues, including Asp-255, Arg-336, and Lys-262, play essential roles in this process by acting as a general base, an electrophilic activator, and a proton shuttle, respectively.[4]
This compound inhibits the enzyme by preventing the binding of the natural substrate and stabilizing a transition-state-like conformation. The slow, tight-binding nature of the inhibition is attributed to the conformational changes induced in the enzyme upon inhibitor binding.
Quantitative Data
The inhibitory potency of this compound against various aminopeptidases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available quantitative data for this compound's inhibition of leucyl aminopeptidase and other related aminopeptidases.
| Enzyme | Inhibitor | Ki | IC50 | Binding Affinity (Kd) | Reference |
| Cytosolic Leucine Aminopeptidase | This compound | 30 nM | - | - | [3] |
| Aminopeptidase M | This compound | 1.9 x 10⁻⁸ M | - | - | [3] |
| Aeromonas Aminopeptidase | This compound | 0.26 nM | - | - | [3] |
| Leucyl Aminopeptidase (general) | This compound | Ki values ranging from 3.0 x 10⁻⁸ to 2.5 x 10⁻¹⁰ M for three different aminopeptidases | - | - |
Note: Specific IC50 and binding affinity data for this compound with purified leucyl aminopeptidase are not consistently reported in the literature. The Ki values indicate a high affinity of this compound for these enzymes.
Experimental Protocols
Enzyme Kinetics Assay for Leucyl Aminopeptidase Inhibition by this compound
This protocol outlines a general procedure for determining the kinetic parameters of this compound inhibition of leucyl aminopeptidase using a continuous spectrophotometric assay.
Materials:
-
Purified leucyl aminopeptidase
-
This compound
-
Leucine-p-nitroanilide (LpNA) or another suitable chromogenic or fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a divalent cation like MnCl₂ or MgCl₂)
-
Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of leucyl aminopeptidase and this compound in the assay buffer.
-
Assay Setup: In a microplate or cuvette, set up reactions containing the assay buffer, varying concentrations of this compound, and a fixed concentration of the enzyme.
-
Pre-incubation: Pre-incubate the enzyme with this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to account for the slow-binding inhibition.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (LpNA) to the wells/cuvettes.
-
Data Acquisition: Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from LpNA).
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For slow, tight-binding inhibitors, more complex kinetic models may be necessary to accurately determine the kinetic parameters.
-
X-ray Crystallography of Leucyl Aminopeptidase in Complex with this compound
This protocol provides a general workflow for the structural determination of the leucyl aminopeptidase-Amastatin complex.
Materials:
-
Highly purified and concentrated leucyl aminopeptidase
-
This compound
-
Crystallization screening kits
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source is recommended for high-resolution data collection)
Procedure:
-
Complex Formation: Incubate the purified leucyl aminopeptidase with a molar excess of this compound to ensure complete binding.
-
Crystallization:
-
Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield well-diffracting crystals of the enzyme-inhibitor complex.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drops.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the reflection intensities.
-
Solve the crystal structure using molecular replacement, using the known structure of the native leucyl aminopeptidase as a search model.[4]
-
Build the atomic model of the enzyme-inhibitor complex into the electron density map.
-
Refine the model against the diffraction data to obtain a high-resolution and accurate structure.
-
-
Structural Analysis: Analyze the final structure to identify the detailed interactions between this compound and the active site residues of leucyl aminopeptidase.
Signaling Pathways and Logical Relationships
Leucyl aminopeptidases are involved in various cellular processes, and their inhibition by this compound can have downstream effects on signaling pathways.
Angiotensin Signaling Pathway
Leucyl aminopeptidase (also known as aminopeptidase A in this context) plays a role in the renin-angiotensin system (RAS) by converting angiotensin II to angiotensin III.[2][5][6] Angiotensin III is a potent effector molecule in the brain, involved in the regulation of blood pressure and fluid balance.[5][6] this compound, by inhibiting this conversion, can modulate the activity of the RAS.[2][5][6]
Caption: Angiotensin signaling pathway and this compound inhibition.
Experimental Workflow for Characterizing this compound Inhibition
The following diagram illustrates a comprehensive workflow for the characterization of this compound as an inhibitor of leucyl aminopeptidase.
References
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potentiation of drinking induced by blood-borne angiotensin: evidence for mediation by endogenous brain angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with this compound: formulation of a catalytic mechanism featuring a gem-diolate transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with this compound and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin: A Technical Guide to its Inhibitory Constant (Ki)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3 that acts as a competitive and reversible inhibitor of several aminopeptidases. Its structure, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, allows it to effectively block the active sites of these enzymes. This compound is a slow, tight-binding inhibitor, a characteristic that is significant in its mechanism of action.[1] This technical guide provides an in-depth overview of the inhibitory constant (Ki) of this compound against various aminopeptidases, the experimental protocols for its determination, and relevant biological pathways.
Data Presentation: Inhibitory Constant (Ki) of this compound
The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The Ki of this compound has been determined for several aminopeptidases, as summarized in the table below.
| Enzyme | EC Number | Ki Value | Notes |
| Aeromonas Aminopeptidase | 3.4.11.10 | 0.26 nM[2] | Slow, tight binding[1] |
| Cytosolic Leucine Aminopeptidase | 3.4.11.1 | 30 nM[2] | Slow, tight binding[1] |
| Microsomal Aminopeptidase (Aminopeptidase M/N) | 3.4.11.2 | 52 nM[2] | Slow, tight binding[1] |
| Aminopeptidase A (Glutamyl Aminopeptidase) | 3.4.11.7 | 250 nM[3] | Competitive inhibition[3] |
| Aminopeptidase M | - | 19 nM[4] | Slow-binding, competitive inhibitor[4] |
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) for this compound involves a series of enzyme kinetic assays. While specific parameters may vary depending on the enzyme and substrate used, the general methodology follows a standardized procedure.
Materials and Reagents
-
Enzyme: Purified target aminopeptidase (e.g., Leucine Aminopeptidase).
-
Substrate: A specific chromogenic or fluorogenic substrate for the target enzyme (e.g., L-leucine-p-nitroanilide).
-
Inhibitor: this compound hydrochloride.
-
Buffer: A buffer solution that maintains the optimal pH for enzyme activity (e.g., Tris-HCl buffer).
-
Spectrophotometer or Microplate Reader: To measure the rate of product formation.
-
Ancillary equipment: Pipettes, cuvettes or microplates, and a temperature-controlled incubation chamber.
General Procedure
-
Enzyme and Substrate Concentration Optimization:
-
Determine the optimal concentration of the enzyme and substrate to be used in the assay. This is typically done by performing initial rate measurements at varying concentrations to establish Michaelis-Menten kinetics.
-
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.
-
Create a series of dilutions of this compound to test a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
In a reaction vessel (cuvette or microplate well), combine the buffer, a fixed concentration of the enzyme, and varying concentrations of this compound.
-
Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor.
-
To determine the Ki value, the data can be analyzed using various methods, including Lineweaver-Burk plots, Dixon plots, or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibitors like this compound, the Ki can be calculated from the apparent Km observed at different inhibitor concentrations.
-
Visualizations
This compound's Role in the Renin-Angiotensin System
This compound's inhibitory action on Aminopeptidase A plays a crucial role in the renin-angiotensin system by preventing the conversion of Angiotensin II to Angiotensin III.[5] This action can have significant physiological effects.[6]
Caption: Inhibition of Angiotensin II to Angiotensin III conversion by this compound.
Experimental Workflow for Ki Determination
The following diagram illustrates the general workflow for determining the inhibitory constant (Ki) of an enzyme inhibitor like this compound.
Caption: A generalized workflow for determining the Ki of an enzyme inhibitor.
References
- 1. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin: A Technical Guide to a Competitive Reversible Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3.[1] It functions as a potent, competitive, and reversible inhibitor of a range of aminopeptidases.[1] Its chemical structure is (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[1][2] this compound is a valuable tool in biochemical research for studying the roles of various aminopeptidases in physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, inhibitory profile, and relevant experimental methodologies.
Mechanism of Action
This compound exhibits a "slow, tight binding" inhibition mechanism against several aminopeptidases.[2][3][4] This characteristic implies a two-step process: an initial rapid, reversible binding to the enzyme's active site, followed by a slower conformational change that results in a more stable enzyme-inhibitor complex.[5] This behavior suggests that this compound acts as a transition state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[3] The (2S)-hydroxyl group of the this compound molecule is crucial for the stabilization of the initial enzyme-inhibitor collision complex.[2]
The inhibition by this compound is competitive, meaning it binds to the same active site as the natural substrate.[1][6] The potency of inhibition can be influenced by the peptide chain length of the inhibitor, with longer chains sometimes leading to a slower, more potent binding process.[2]
Quantitative Inhibitory Data
This compound has been shown to inhibit a variety of aminopeptidases with high affinity. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) vary depending on the specific enzyme and the experimental conditions.
| Enzyme | Organism/Tissue Source | Ki Value | Reference |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | [4] |
| Cytosolic Leucine Aminopeptidase | 30 nM | [4] | |
| Microsomal Aminopeptidase (Aminopeptidase N) | 52 nM | [4] | |
| Aminopeptidase M (AP-M) | 19 nM | [2] | |
| Aminopeptidase A | Pig Kidney | 250 nM | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
| Enzyme | IC50 Value | Comments | Reference |
| Aminopeptidase N (AP-N) | Potent inhibitor | Pre-incubation increases potency, indicating slow, tight-binding. | [5] |
| Peptidase T (PepT) | Low nanomolar range | Higher affinity than bestatin. | [7] |
Experimental Protocols
Aminopeptidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific aminopeptidase using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase
-
This compound hydrochloride
-
Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase, L-Glutamic acid β-naphthylamide for Aminopeptidase A)
-
Assay buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of this compound to be tested.
-
Prepare a stock solution of the substrate in an appropriate solvent and dilute to the desired final concentration in the assay buffer.
-
Dilute the enzyme to the working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or buffer for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme with this compound for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for slow binding.[5]
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value and the type of inhibition, perform kinetic analyses by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[8]
-
Role in Signaling Pathways: The Renin-Angiotensin System
This compound's inhibitory action on specific aminopeptidases has significant implications for certain signaling pathways, most notably the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation.
Aminopeptidase A (APA) is a key enzyme in the brain's RAS, responsible for the conversion of Angiotensin II (AII) to Angiotensin III (AIII).[9][10] this compound is an effective inhibitor of APA.[11] By blocking this conversion, this compound can modulate the downstream effects of the RAS.[10] For instance, in experimental models, this compound has been shown to diminish or block the neuronal activity dependent on Angiotensin II.[10] This makes this compound a critical tool for investigating the specific roles of Angiotensin II and Angiotensin III in the central nervous system.[9][10]
Conclusion
This compound remains an indispensable tool for researchers in the fields of enzymology, pharmacology, and neuroscience. Its well-characterized mechanism as a competitive, reversible, and slow, tight-binding inhibitor of various aminopeptidases allows for the precise dissection of their roles in complex biological systems. The quantitative data on its inhibitory constants and the established experimental protocols provide a solid foundation for its use in a laboratory setting. Furthermore, its ability to modulate critical signaling pathways like the Renin-Angiotensin System highlights its importance in the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [rex.libraries.wsu.edu]
Amastatin from Streptomyces: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin, a potent and reversible inhibitor of aminopeptidases, stands as a significant natural product derived from actinomycetes. Its discovery has paved the way for further research into enzyme inhibition and its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification from Streptomyces species, and an exploration of its biosynthetic pathway.
Natural Source of this compound
This compound is a tetrapeptide metabolite produced by various strains of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites with diverse biological activities. The first reported isolation of this compound was from a strain of actinomycete, and it was subsequently identified as a product of Streptomyces sp. ME 98-M3.
Fermentation and Production of this compound
The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.
Culture Media and Conditions
Various culture media can be employed for the cultivation of Streptomyces sp. for this compound production. A typical production medium might consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and essential minerals. The fermentation is generally carried out under aerobic conditions with controlled temperature and pH to ensure optimal growth and metabolite production.
Table 1: Exemplary Fermentation Parameters for this compound Production
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| pH | 6.8-7.2 |
| Agitation | 150-250 rpm |
| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 5-7 days |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target peptide from other cellular components and metabolites.
Experimental Protocol for this compound Isolation
Step 1: Separation of Biomass and Supernatant
-
Following fermentation, the culture broth is centrifuged at 8,000-10,000 x g for 15-20 minutes to separate the microbial biomass (pellet) from the culture supernatant.
Step 2: Solvent Extraction
-
The supernatant, which contains the secreted this compound, is subjected to solvent extraction. Due to the polar nature of this compound, polar organic solvents such as n-butanol or ethyl acetate are effective for extraction.
-
The supernatant is mixed with an equal volume of the chosen solvent and agitated vigorously. The organic and aqueous layers are then separated. This process is typically repeated multiple times to ensure complete extraction.
Step 3: Concentration
-
The pooled organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the solvent, resulting in a crude extract containing this compound.
Step 4: Chromatographic Purification
-
The crude extract is further purified using a series of chromatographic techniques.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture. Fractions are collected and tested for aminopeptidase inhibitory activity to identify those containing this compound.
-
Ion-Exchange Chromatography: Fractions enriched with this compound can be further purified using ion-exchange chromatography. Given the presence of a free carboxylic acid group in the aspartic acid residue, an anion-exchange resin is suitable.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water (often with a small percentage of trifluoroacetic acid) as the mobile phase. This step yields highly purified this compound.
-
Table 2: Summary of a Typical this compound Purification Scheme
| Step | Method | Stationary Phase | Mobile Phase (Example) |
| 1 | Solvent Extraction | - | n-Butanol or Ethyl Acetate |
| 2 | Silica Gel Chromatography | Silica Gel 60 | Chloroform:Methanol gradient |
| 3 | Ion-Exchange Chromatography | DEAE-Sephadex | NaCl gradient in Tris-HCl buffer |
| 4 | RP-HPLC | C18 | Acetonitrile/Water gradient with 0.1% TFA |
Biosynthesis of this compound
This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).
Precursor Amino Acids
The biosynthesis of this compound utilizes specific amino acid precursors which are activated and incorporated by the NRPS machinery. The constituent amino acids of this compound are:
-
(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (a non-proteinogenic amino acid)
-
L-Valine
-
L-Valine
-
L-Aspartic acid
The biosynthesis of these precursors follows standard metabolic pathways within the Streptomyces cell. For instance, L-valine and L-aspartic acid are derived from intermediates of the citric acid cycle.
Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The this compound NRPS is a modular enzyme, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine prosthetic group.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.
The specific gene cluster encoding the this compound NRPS in Streptomyces sp. ME 98-M3 has not been fully elucidated in publicly available literature. However, based on the structure of this compound, a four-module NRPS is predicted to be responsible for its synthesis.
Quantitative Data
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed this compound Biosynthesis Signaling Pathway
Caption: Proposed non-ribosomal synthesis of this compound.
Conclusion
The isolation of this compound from Streptomyces provides a classic example of natural product discovery from microbial sources. Understanding the intricacies of its fermentation, isolation, and biosynthetic pathway is essential for researchers aiming to produce this valuable compound for further investigation and potential therapeutic development. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for such endeavors. Further research into the genetic basis of this compound biosynthesis could open avenues for metabolic engineering to enhance its production and generate novel analogs.
Amastatin's Crucial Role in Preventing Enkephalin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous enkephalins, critical neurotransmitters in pain modulation and other physiological processes, are rapidly degraded by a variety of peptidases, limiting their therapeutic potential. Amastatin, a potent and specific inhibitor of several aminopeptidases, has emerged as a key pharmacological tool for preventing enkephalin degradation, thereby prolonging their analgesic and other central nervous system effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against key enkephalin-degrading enzymes, detailed experimental protocols for assessing its efficacy, and a visual representation of the relevant biological pathways and experimental workflows.
Introduction: The Enkephalin System and its Regulation
Enkephalins are endogenous opioid pentapeptides that play a pivotal role in nociception, mood regulation, and autonomic control. Their physiological effects are mediated through binding to opioid receptors, primarily the δ- and μ-opioid receptors. However, the in vivo half-life of enkephalins is extremely short due to rapid enzymatic degradation in the synaptic cleft. This rapid inactivation is a major hurdle in harnessing the therapeutic potential of these endogenous analgesics.
A diverse group of enzymes, collectively known as enkephalinases, are responsible for this rapid breakdown. These include aminopeptidases, which cleave the N-terminal tyrosine residue, and dipeptidyl peptidases. This compound, a naturally occurring, competitive, and reversible inhibitor of aminopeptidases, has been instrumental in elucidating the role of these enzymes in enkephalin metabolism. By inhibiting key aminopeptidases, this compound effectively protects enkephalins from degradation, leading to an enhancement of their physiological effects.
This compound's Mechanism of Action and Target Enzymes
This compound is a slow, tight-binding, and competitive inhibitor of several aminopeptidases. Its structure mimics the transition state of the peptide substrate, allowing it to bind with high affinity to the active site of the enzyme. The primary targets of this compound relevant to enkephalin degradation are:
-
Aminopeptidase N (APN/CD13): A membrane-bound zinc metallopeptidase that is a major enzyme responsible for the hydrolysis of the N-terminal amino acid from enkephalins.
-
Aminopeptidase A (APA): Another membrane-bound aminopeptidase that can contribute to enkephalin degradation.
-
Leucyl/Cystinyl Aminopeptidase (LNPEP): Also known as oxytocinase, this enzyme also displays enkephalin-degrading activity.
Notably, this compound does not significantly inhibit Dipeptidyl Peptidase III (DPP III), another enzyme implicated in enkephalin metabolism[1]. This selectivity makes this compound a valuable tool for dissecting the specific contributions of aminopeptidases to the overall process of enkephalin inactivation.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an inhibitor of enkephalin-degrading enzymes is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values indicate greater inhibitory potency.
| Enzyme Target | Inhibitor | Ki Value | IC50 Value | Source Organism/Cell Line |
| Aminopeptidase M (AP-M / APN) | This compound | 1.9 x 10-8 M | - | Not Specified |
| Microsomal Aminopeptidase | This compound | 52 nM | - | Not Specified[2] |
| Cytosolic Leucine Aminopeptidase | This compound | 30 nM | - | Not Specified[2] |
| Aeromonas Aminopeptidase | This compound | 0.26 nM | - | Aeromonas proteolytica[2] |
| Aminopeptidase A | This compound | 2.5 x 10-7 M | - | Pig Kidney[3] |
| Enkephalin-hydrolyzing Aminopeptidase | This compound | - | 8 µM | Neuroblastoma (N1E-115) cells |
| Enkephalin-hydrolyzing Aminopeptidase | This compound | - | ~1 µM (maximal inhibition) | Rat Vas Deferens |
Table 1: Summary of quantitative data on this compound's inhibitory activity against various aminopeptidases.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting enkephalin degradation.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against a purified or recombinant enkephalin-degrading aminopeptidase.
Materials:
-
Purified or recombinant aminopeptidase (e.g., Aminopeptidase N).
-
Met-enkephalin or Leu-enkephalin substrate.
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
UV or electrochemical detector.
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the aminopeptidase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Preparation: Prepare a stock solution of enkephalin in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme Reaction: a. In a microcentrifuge tube, combine the assay buffer, the enzyme solution, and the this compound solution (or buffer for the control). b. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the enkephalin substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl or by flash-freezing in liquid nitrogen.
-
HPLC Analysis: a. Centrifuge the terminated reaction mixtures to pellet any precipitated protein. b. Inject a defined volume of the supernatant onto the C18 HPLC column. c. Elute the enkephalin and its degradation products (e.g., Tyrosine) using a suitable mobile phase gradient. d. Detect the separated compounds using a UV detector (at ~214 nm or 280 nm) or an electrochemical detector.
-
Data Analysis: a. Quantify the peak areas of the remaining enkephalin and the formed degradation product. b. Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. d. To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Lineweaver-Burk plots).
Analysis of Endogenous Enkephalin Degradation in Brain Tissue Slices
Objective: To assess the effect of this compound on the degradation of endogenous enkephalins released from brain tissue.
Materials:
-
Rat or mouse brain tissue (e.g., striatum).
-
Artificial cerebrospinal fluid (aCSF).
-
High potassium (e.g., 50 mM KCl) aCSF for depolarization.
-
This compound hydrochloride.
-
HPLC system with electrochemical detection for enhanced sensitivity.
-
Microdialysis equipment (optional, for in vivo studies).
Procedure:
-
Tissue Preparation: a. Euthanize the animal according to approved protocols. b. Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold aCSF. c. Prepare thin tissue slices (e.g., 300-400 µm) using a vibratome.
-
Incubation and Stimulation: a. Pre-incubate the brain slices in oxygenated aCSF at 37°C. b. Add this compound to the incubation medium at the desired concentration (a control group will have no this compound). c. After a pre-incubation period, stimulate the release of endogenous enkephalins by switching to high-potassium aCSF. d. Collect the superfusate at specific time points.
-
Sample Processing and Analysis: a. Immediately acidify the collected superfusate samples to prevent further degradation. b. Analyze the samples for enkephalin levels using a highly sensitive HPLC system with electrochemical detection.
-
Data Analysis: a. Compare the levels of enkephalins in the superfusate from the this compound-treated group to the control group. b. An increase in enkephalin levels in the presence of this compound indicates its inhibitory effect on enkephalin degradation.
Visualizing the Impact of this compound
Enkephalin Signaling Pathway in Pain Modulation
The following diagram illustrates the signaling pathway of enkephalins in the context of pain modulation and the point of intervention for this compound.
References
- 1. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Amastatin's Slow-Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amastatin, a naturally occurring peptide derivative, is a potent and well-characterized inhibitor of several aminopeptidases. Its mode of action is distinguished by slow-binding kinetics, a property of significant interest in drug design and discovery. This technical guide provides an in-depth exploration of the core principles underlying this compound's interaction with its target enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways and processes.
The Mechanism of Slow-Binding Inhibition
Slow-binding inhibition deviates from the classical rapid equilibrium model of enzyme-inhibitor interactions. Instead of a simple, one-step binding event, it is often characterized by a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form a transient encounter complex (E·I). This is followed by a slower conformational change, or isomerization, that leads to a more stable, high-affinity complex (E·I*).[1] This process can be represented as:
The initial binding is characterized by the association rate constant (kon) and the dissociation rate constant (koff). The subsequent isomerization is defined by a forward rate constant (kfwd) and a reverse rate constant (krev). The overall inhibition constant (Ki) for a slow-binding inhibitor is a composite of these individual rate constants and is often significantly lower than the initial dissociation constant (Ki), reflecting the high affinity of the final E·I complex.
dot
Caption: Two-step slow-binding inhibition mechanism.
Quantitative Kinetic Data for this compound
This compound exhibits potent, slow, and tight-binding competitive inhibition against a range of aminopeptidases. The inhibition constants (Ki) have been determined for several of these enzymes, highlighting the high affinity of the interaction. While specific association (kon) and dissociation (koff) rates for this compound are not extensively reported in the literature, the provided Ki values are often derived from these kinetic constants.[2][3]
| Target Enzyme | Source | Inhibition Constant (Ki) | Reference |
| Aminopeptidase M (AP-M) | Porcine Kidney | 1.9 x 10-8 M | [1] |
| Leucine Aminopeptidase (LAP) | Porcine Kidney | - | [1] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 2.5 x 10-10 M | [2] |
| Cytosolic Leucine Aminopeptidase | Porcine Kidney | 3.0 x 10-8 M | [2] |
| Microsomal Aminopeptidase | Porcine Kidney | - | [2] |
| Aminopeptidase A | Pig Kidney | 2.5 x 10-7 M | [4] |
Note: A dash (-) indicates that while the enzyme was studied, a specific Ki value for this compound was not provided in the cited source. The Ki values are reported as net inhibition constants.
Experimental Protocols
Characterizing the kinetics of a slow-binding inhibitor like this compound requires specific experimental designs that can capture the time-dependent nature of the inhibition. A continuous spectrophotometric assay is a common method employed for this purpose.
Protocol: Continuous Spectrophotometric Assay for Aminopeptidase Activity and Inhibition
This protocol is adapted for the determination of aminopeptidase activity using a chromogenic substrate, such as L-leucine-p-nitroanilide, and can be modified to determine the kinetic parameters of a slow-binding inhibitor.
Materials:
-
Purified aminopeptidase
-
This compound (or other inhibitor)
-
L-leucine-p-nitroanilide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[5]
-
Spectrophotometer capable of kinetic measurements (e.g., monitoring absorbance at 405 nm for p-nitroaniline production)[2][5]
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the aminopeptidase in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer to the desired final concentration.[5] The substrate concentration is typically kept well below the Km to ensure the observed rate is directly proportional to the uninhibited enzyme concentration.
-
-
Instrument Setup:
-
Set the spectrophotometer to the appropriate wavelength (405 nm for p-nitroaniline).
-
Equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C).[2]
-
-
Measurement of Uninhibited Rate (Control):
-
To a cuvette, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the change in absorbance over time. The initial linear portion of the progress curve represents the uninhibited reaction rate.
-
-
Measurement of Inhibited Rate (for Slow-Binding Kinetics):
-
To a cuvette, add the assay buffer, substrate solution, and a specific concentration of this compound.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately begin continuous monitoring of the absorbance. For a slow-binding inhibitor, the reaction progress curve will be biphasic. An initial burst of activity will be followed by a slower, steady-state rate as the E·I* complex forms.
-
-
Data Analysis for Slow-Binding Kinetics:
-
The progress curves obtained in the presence of the inhibitor are fitted to an equation that describes a two-step binding mechanism. This allows for the determination of the pseudo-first-order rate constant (kobs) for the onset of inhibition at each inhibitor concentration.
-
The kobs values are then plotted against the inhibitor concentration. The resulting plot (which may be linear or hyperbolic depending on the mechanism) is fitted to the appropriate equation to determine the individual kinetic constants (kon, koff, kfwd, and krev).
-
dot
Caption: Experimental workflow for slow-binding kinetics.
Signaling Pathways and Biological Context
This compound's target aminopeptidases are involved in various critical physiological processes. By inhibiting these enzymes, this compound can modulate key signaling pathways.
The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. Several aminopeptidases, including Aminopeptidase A (APA) and Aminopeptidase N (APN), play key roles in the metabolism of angiotensin peptides.[6][7]
-
Aminopeptidase A (APA): Converts Angiotensin II to Angiotensin III.
-
Aminopeptidase N (APN): Converts Angiotensin III to Angiotensin IV.
Inhibition of these enzymes by this compound can therefore alter the balance of vasoactive peptides in the RAS, with potential implications for cardiovascular function.
dot
Caption: Role of aminopeptidases in the RAS.
Aminopeptidase N (CD13) Signaling
Aminopeptidase N (also known as CD13) is a multifunctional ectoenzyme implicated in tumor growth, angiogenesis, and immune regulation. Its enzymatic activity is a key component of its function, and inhibitors like this compound can modulate these processes. APN/CD13 is known to influence several signaling pathways, including those involving integrins and receptor tyrosine kinases.
Conclusion
This compound serves as a paradigm for slow-binding enzyme inhibitors, demonstrating a time-dependent increase in inhibitory potency. Understanding the nuances of its kinetic behavior is paramount for the rational design of novel therapeutics targeting aminopeptidases. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the interactions of this compound and other slow-binding inhibitors, ultimately contributing to the development of more effective and selective drugs.
References
- 1. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]
Amastatin's Impact on the Brain Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of amastatin on the brain renin-angiotensin system (RAS). It covers the core signaling pathways, quantitative data on this compound's inhibitory actions, and detailed experimental protocols relevant to this area of research.
Introduction to the Brain Renin-Angiotensin System (RAS)
The brain possesses an independent and locally regulated renin-angiotensin system that plays a crucial role in cardiovascular control, fluid homeostasis, and cognitive functions.[1][2] Unlike the peripheral RAS, the brain RAS operates through endocrine, paracrine, autocrine, and intracrine mechanisms.[3] The classical pathway involves the conversion of angiotensinogen, primarily produced by astrocytes, into angiotensin I (Ang I) by renin.[2] Angiotensin-converting enzyme (ACE) then hydrolyzes Ang I to form the octapeptide angiotensin II (Ang II), a primary bioactive component of the system.[2]
Ang II exerts its effects by binding to specific receptors, mainly the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3][4] AT1 receptor activation is typically associated with vasoconstriction, inflammation, and oxidative stress, while the AT2 receptor often counteracts these effects.[3][4] The brain RAS also includes alternative pathways, such as the ACE2/Ang-(1-7)/Mas receptor axis, which generally promotes vasodilation and neuroprotection.[3]
This compound: An Aminopeptidase Inhibitor
This compound is a naturally occurring, competitive, and reversible aminopeptidase inhibitor.[5] It is known to inhibit a range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and to a lesser extent, glutamyl aminopeptidase (Aminopeptidase A or APA).[5] It does not inhibit arginyl aminopeptidase (Aminopeptidase B).[5] Within the context of the brain RAS, this compound's primary action is the inhibition of APA, the enzyme responsible for converting Ang II into Angiotensin III (Ang III).[6][7]
Mechanism of Action: this compound's Effect on RAS Signaling
This compound's inhibition of Aminopeptidase A (APA) directly alters the balance of angiotensin peptides in the brain. By blocking the conversion of Ang II to Ang III, this compound leads to an accumulation of Ang II.[6] This has significant physiological consequences, as both Ang II and Ang III are biologically active, though their precise roles and relative importance in the brain are still subjects of investigation.[7][8] Some studies suggest that Ang II must be converted to Ang III to exert its full effects in the brain, while others indicate that the elevated Ang II levels resulting from APA inhibition are responsible for the observed physiological responses.[6][8]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on this compound's inhibitory potency and its physiological effects following central administration.
| Inhibitor | Enzyme Target | Ki Value | Source Organism/Tissue | Reference |
| This compound | Aeromonas Aminopeptidase | 2.5 x 10-10 M | Aeromonas proteolytica | [9] |
| Cytosolic Leucine Aminopeptidase | 5.8 x 10-10 M | Porcine Kidney | [9] | |
| Microsomal Aminopeptidase | 3.0 x 10-8 M | Porcine Kidney | [9] | |
| Aminopeptidase M (AP-M) | 1.9 x 10-8 M | Not Specified | [10] |
| Experimental Condition | Animal Model | Measured Effect | Result | Reference |
| Intracerebroventricular (i.c.v.) injection of this compound | Spontaneously Hypertensive Rats (SHR) | Pressor (Blood Pressure) Elevation | Significantly greater response than normotensive strains | [11] |
| i.c.v. injection of this compound and Angiotensin II | Rats | Drinking Response | Potentiation of Ang II-induced drinking | [12] |
| i.c.v. injection of APA inhibitor (EC33) | Mice | Half-life of [3H]Ang II in hypothalamus | 2.6-fold increase | [13] |
| i.c.v. injection of APN inhibitor (EC27) | Mice | Half-life of [3H]Ang III in hypothalamus | 2.3-fold increase | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound on the brain RAS.
Aminopeptidase A (APA) Activity Assay
This protocol is designed to measure the enzymatic activity of APA and its inhibition by this compound in vitro.
-
Preparation of Brain Homogenates:
-
Euthanize the animal model (e.g., rat, mouse) and rapidly dissect the brain region of interest (e.g., hypothalamus, cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a cocktail of protease inhibitors (excluding aminopeptidase inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes.
-
Resuspend the membrane fraction in the assay buffer to a final protein concentration of 1-2 mg/mL.
-
-
Enzymatic Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
This compound or vehicle control at various concentrations.
-
Brain membrane preparation.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fluorogenic or chromogenic substrate for APA (e.g., L-Glutamic acid α-naphthylamide).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M acetate buffer, pH 4.2).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate excitation/emission or absorbance wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
In Vivo Intracerebroventricular (i.c.v.) Administration
This protocol describes the administration of this compound directly into the cerebral ventricles of a rodent model.
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for a rat relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 to -4.0 mm dorsoventral.
-
Implant a guide cannula and secure it to the skull with dental cement and jeweler's screws.
-
-
Drug Administration:
-
Allow the animal to recover from surgery for at least one week.
-
Dissolve this compound in a sterile vehicle (e.g., artificial cerebrospinal fluid or 0.9% saline).
-
For administration, gently restrain the conscious animal and insert an injection cannula connected to a microsyringe pump through the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of the this compound solution over several minutes to avoid a rapid increase in intracranial pressure.
-
Leave the injection cannula in place for an additional minute to allow for diffusion before withdrawal.
-
-
Post-Administration Monitoring:
-
Monitor the animal for behavioral changes, and proceed with physiological measurements such as blood pressure monitoring or behavioral tests (e.g., water intake).
-
Blood Pressure Measurement Following i.c.v. Administration
This protocol outlines the measurement of arterial blood pressure in response to centrally administered this compound.
-
Animal Preparation:
-
Prior to i.c.v. cannula implantation, implant a radiotelemetry transmitter with the catheter inserted into the femoral or carotid artery for continuous blood pressure monitoring.
-
Alternatively, for acute measurements, cannulate the femoral artery under anesthesia immediately before the experiment.
-
-
Experimental Procedure:
-
Allow the animal to acclimate to the testing environment to obtain a stable baseline blood pressure reading.
-
Administer this compound via the i.c.v. cannula as described in Protocol 5.2.
-
Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a defined period post-injection (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the change in blood pressure from the pre-injection baseline.
-
To confirm the effect is mediated by the angiotensin system, a separate group of animals can be pretreated with an AT1 receptor antagonist (e.g., sarthran) prior to this compound administration.[11]
-
References
- 1. Brain angiotensin: pathways and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Endogenous Brain Renin-Angiotensin System and Drugs Acting on It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of brain aminopeptidases in the regulation of the actions of angiotensin peptides in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased blood pressure induced by central application of aminopeptidase inhibitors is angiotensinergic-dependent in normotensive and hypertensive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentiation of drinking induced by blood-borne angiotensin: evidence for mediation by endogenous brain angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
Aminopeptidase Inhibition by Amastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin, a naturally occurring peptide isolated from Streptomyces sp., is a potent, competitive, and reversible inhibitor of several aminopeptidases. Its mechanism of action is characterized by slow, tight-binding inhibition, making it a valuable tool for studying the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of the specific aminopeptidases targeted by this compound, quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows.
Aminopeptidases Inhibited by this compound
This compound exhibits inhibitory activity against a range of M1 family metalloaminopeptidases. It is a broad-spectrum inhibitor but with varying potencies for different enzymes. The primary targets of this compound include:
-
Leucyl Aminopeptidase (LAP): A cytosolic enzyme involved in the final stages of protein degradation.
-
Aminopeptidase N (APN, AP-M, CD13): A membrane-bound enzyme with roles in peptide metabolism, signal transduction, and cancer progression.
-
Aminopeptidase A (APA, Glutamyl Aminopeptidase): An ectoenzyme that plays a crucial role in the renin-angiotensin system by converting Angiotensin II to Angiotensin III.[1]
-
Aeromonas Aminopeptidase: A bacterial aminopeptidase.
-
Leucyl/Cystinyl Aminopeptidase (LNPEP, Oxytocinase/Vasopressinase): Involved in the regulation of peptide hormones like oxytocin and vasopressin.
While some sources indicate that this compound is a direct inhibitor of Aminopeptidase B (APB) by binding to its active site, older literature suggests it does not inhibit APB.[2] This discrepancy may be due to differences in experimental conditions or enzyme sources. Further research is needed for definitive clarification.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Due to its slow, tight-binding nature, the determination of Ki for this compound requires analysis of the reaction progress over time.
| Enzyme | Source | Ki Value | Comments |
| Aminopeptidase M (AP-M/APN) | Porcine Kidney | 1.9 x 10⁻⁸ M (19 nM) | Slow-binding, competitive inhibition.[3] |
| Leucyl Aminopeptidase (LAP) | Bovine Lens | 3.0 x 10⁻⁸ M (30 nM) | Slow, tight-binding inhibition.[4] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 2.5 x 10⁻¹⁰ M (0.25 nM) | Slow, tight-binding inhibition.[4][5] |
| Microsomal Aminopeptidase | 5.2 x 10⁻⁸ M (52 nM) | Slow, tight-binding inhibition.[4] | |
| Aminopeptidase A (APA) | Pig Kidney | 2.5 x 10⁻⁷ M (250 nM) | Competitive inhibition.[6] |
| Leishmanial Leucine Aminopeptidase | Leishmania donovani | 7.18 x 10⁻⁹ M (7.18 nM) | Competitive inhibition.[7][8] |
Mechanism of Inhibition: Slow-Binding Kinetics
This compound's inhibition of aminopeptidases typically follows a two-step mechanism. Initially, a rapid, reversible enzyme-inhibitor complex (EI) is formed. This is followed by a slower, reversible isomerization to a more tightly bound complex (E*I).[3][9] This slow isomerization is responsible for the time-dependent increase in inhibition.
The kinetic analysis of slow-binding inhibitors involves monitoring the reaction progress over time in the presence of the inhibitor.[10] The resulting progress curves are then fitted to equations that describe the two-step inhibition mechanism to determine the individual rate constants and the overall inhibition constant (Ki).[9]
Experimental Protocols
General Principle for Determining Aminopeptidase Inhibition by this compound
The determination of the inhibitory activity of this compound against a specific aminopeptidase generally involves a continuous spectrophotometric or fluorometric assay. The enzyme activity is measured by monitoring the hydrolysis of a synthetic substrate that releases a chromophore or fluorophore upon cleavage.
Materials:
-
Purified aminopeptidase
-
This compound hydrochloride
-
Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for LAP and APN, L-Glutamic acid β-naphthylamide for APA)[6][11]
-
Assay buffer (specific to the enzyme being studied)
-
Spectrophotometer or fluorometer capable of kinetic measurements
General Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the aminopeptidase and this compound in the appropriate assay buffer.
-
Assay Setup: In a microplate or cuvette, combine the assay buffer, substrate, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the aminopeptidase to the mixture.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Plot the product concentration versus time for each this compound concentration.
-
For slow-binding inhibition, the initial velocity will decrease over time until a steady-state velocity is reached.
-
Fit the progress curves to the appropriate kinetic model for slow-binding inhibition to determine the inhibition constants (Ki).[10][12] For simple competitive inhibition, Lineweaver-Burk plots can be used to determine Ki.
-
Signaling Pathways and Experimental Workflows
This compound's Role in the Renin-Angiotensin System (RAS)
This compound's inhibition of Aminopeptidase A (APA) has significant implications for the Renin-Angiotensin System, a critical regulator of blood pressure. APA is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting APA, this compound can modulate the levels of these potent vasoactive peptides.[1][13]
Aminopeptidase N (CD13) Signaling
Aminopeptidase N (APN/CD13) is not only a metabolic enzyme but also acts as a signaling molecule on the cell surface of monocytes. Ligation of CD13 can trigger intracellular signaling cascades, including an increase in intracellular calcium ([Ca²⁺]i) and the activation of the MAP kinase pathway, leading to changes in gene expression, such as the upregulation of IL-8.[14]
Experimental Workflow for Kinetic Analysis of this compound Inhibition
The following diagram outlines the logical steps for determining the kinetic parameters of this compound's inhibition of a target aminopeptidase.
Conclusion
This compound is a powerful and well-characterized inhibitor of several key aminopeptidases. Its slow, tight-binding mechanism provides a valuable model for understanding enzyme-inhibitor interactions. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its target enzymes. Further investigation into the precise role of these aminopeptidases in various signaling pathways will continue to uncover new therapeutic opportunities.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scbt.com [scbt.com]
- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin's Specificity for Aminopeptidase A vs. Aminopeptidase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amastatin, a naturally occurring peptide analogue, is a potent inhibitor of several aminopeptidases. Its specificity, however, varies significantly across the diverse landscape of this enzyme family. This technical guide provides an in-depth analysis of this compound's inhibitory action, focusing on its comparative specificity for Aminopeptidase A (APA; EC 3.4.11.7), also known as glutamyl aminopeptidase, versus Aminopeptidase B (APB; EC 3.4.11.6), or arginyl aminopeptidase. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the biochemical pathways involved to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Target Aminopeptidases
This compound is a competitive, reversible inhibitor of aminopeptidases, first isolated from Streptomyces sp.. Its structure, containing a non-standard amino acid, allows it to mimic the transition state of peptide hydrolysis, leading to potent, often slow, tight-binding inhibition of target enzymes.
Aminopeptidase A (APA) is a zinc metalloenzyme that preferentially cleaves N-terminal acidic amino acid residues, primarily aspartate and glutamate, from peptides. Its most prominent role is within the renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin II to Angiotensin III. This function makes APA a key regulator of blood pressure and fluid homeostasis, and thus a target for antihypertensive therapies.
Aminopeptidase B (APB) is also a zinc-dependent metalloenzyme but exhibits distinct substrate specificity, cleaving N-terminal basic residues, namely arginine and lysine, from peptides. APB is implicated in the processing of various bioactive peptides, including enkephalins and hormones, and plays a role in the final stages of protein precursor processing.
The differential specificity of inhibitors like this compound for these enzymes is critical for developing targeted therapeutic agents with minimal off-target effects.
This compound's Inhibitory Profile Against Aminopeptidase A
This compound is a well-documented and potent inhibitor of Aminopeptidase A. Its action is competitive with the substrate, and it is recognized as a specific, though not entirely exclusive, inhibitor of this enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound against APA and other related aminopeptidases has been quantified in several studies. The inhibition constant (Kᵢ) is the primary metric used to evaluate the strength of the inhibitor-enzyme interaction.
| Enzyme | Inhibitor | Kᵢ Value | Source Organism/Tissue | Citation(s) |
| Aminopeptidase A (APA) | This compound | 2.5 x 10⁻⁷ M (250 nM) | Pig Kidney | |
| Aminopeptidase N (APN) | This compound | 1.25 x 10⁻⁵ M (12.48 µM) | Guinea-Pig Striatum | |
| Aminopeptidase M (AP-M) | This compound | 1.9 x 10⁻⁸ M (19 nM) | Not Specified | |
| Leucine Aminopeptidase (LAP) | This compound | 3.0 x 10⁻⁸ M (30 nM) | Cytosolic |
Table 1: this compound Inhibition Constants for Aminopeptidase A and other Aminopeptidases.
Role of APA in the Renin-Angiotensin System (RAS)
APA plays a crucial role in the brain's renin-angiotensin system by converting Angiotensin II (Ang II) into Angiotensin III (Ang III). Ang III is a potent effector peptide in the central regulation of blood pressure. Inhibition of APA by this compound blocks this conversion, which forms the basis of its potential therapeutic application in hypertension research.
Caption: The role of Aminopeptidase A in the Renin-Angiotensin System and its inhibition by this compound.
Experimental Protocol: Determination of APA Inhibition
The following is a generalized protocol for determining the Kᵢ of this compound for APA, based on methodologies described in the literature.
-
Enzyme and Substrate Preparation:
-
Enzyme Source: Purified Aminopeptidase A from a relevant biological source (e.g., pig kidney).
-
Substrate: A chromogenic or fluorogenic substrate specific to APA, such as L-Glutamic acid β-naphthylamide. Prepare a stock solution and dilute to several working concentrations around the known Kₘ value.
-
Buffer: Prepare an appropriate buffer solution (e.g., Tris-HCl) at the optimal pH for APA activity (typically pH 7.5).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Create a series of dilutions to test a range of inhibitor concentrations.
-
-
Enzyme Assay:
-
In a 96-well plate or cuvettes, combine the buffer, a fixed amount of APA enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding, particularly important for slow-binding inhibitors.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation over time using a spectrophotometer or fluorometer by measuring the change in absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition (e.g., competitive).
-
Calculate the Kᵢ value from the data, often by fitting the results to the Michaelis-Menten equation for competitive inhibition.
-
This compound's Inhibitory Profile Against Aminopeptidase B
The interaction between this compound and Aminopeptidase B is less clear, with conflicting reports in the literature. This ambiguity is a critical consideration for its use as a selective research tool.
Conflicting Inhibition Data
There is a notable lack of consensus regarding this compound's effect on APB.
-
Evidence for Inhibition: Some pharmacological suppliers and databases list this compound as a direct inhibitor that binds to the active site of Aminopeptidase B.
-
Evidence Against Inhibition: A comprehensive review and other sources state that this compound does not inhibit arginyl aminopeptidase (Aminopeptidase B). This aligns with the understanding that this compound primarily targets peptidases cleaving neutral or acidic residues.
No peer-reviewed studies providing a quantitative Kᵢ or IC₅₀ value for this compound against purified Aminopeptidase B have been identified, which supports the assertion that any inhibition is likely negligible.
| Enzyme | Inhibitor | Kᵢ Value | Source Organism/Tissue | Citation(s) |
| Aminopeptidase B (APB) | This compound | Not Reported / Reported as non-inhibitory. | Not Applicable | |
| Aminopeptidase B (APB) | Bestatin | 1.4 x 10⁻⁸ M (14 nM) | Porcine Liver |
Table 2: this compound Inhibition Data for Aminopeptidase B. The potent inhibitor Bestatin is included for comparison.
General Function of APB
APB's primary role is the cleavage of N-terminal arginine or lysine residues from peptides. This function is essential in the final processing steps of many peptide hormones and neuropeptides that are initially synthesized as precursors with basic residue extensions.
Caption: General enzymatic action of Aminopeptidase B and the reported lack of significant inhibition by this compound.
Generalized Experimental Workflow for Inhibition Assays
To ensure robust and reproducible results when assessing inhibitor specificity, a standardized workflow is essential. The following diagram outlines the key steps in a typical in vitro enzyme inhibition assay.
Caption: A generalized experimental workflow for determining enzyme inhibition constants (Kᵢ).
Conclusion and Specificity Analysis
Based on the available evidence, this compound demonstrates a high degree of specificity for Aminopeptidase A over Aminopeptidase B. With a reported Kᵢ value of 250 nM for APA and a consensus in significant parts of the literature that it does not inhibit APB, the selectivity ratio is substantial. While this compound does inhibit other aminopeptidases, such as APN and LAP, its lack of activity against APB makes it a valuable tool for distinguishing the activity of APA from APB in complex biological systems. For researchers investigating the renin-angiotensin system, this compound can be used to selectively block the APA-mediated conversion of Angiotensin II to Angiotensin III without confounding effects from APB inhibition. However, its activity against other aminopeptidases like APN must be considered when interpreting results.
The Role of Amastatin in Neuropeptide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Isolated from Streptomyces sp. ME 98-M3, this tripeptide analog has become an invaluable tool in neuroscience and pharmacology for its ability to modulate the metabolism of various neuropeptides, thereby influencing a range of physiological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key neuropeptide systems, and detailed experimental protocols for its application in research and drug development.
Mechanism of Action
This compound exerts its inhibitory effects primarily on zinc-metalloproteases known as aminopeptidases. These enzymes cleave N-terminal amino acids from peptides. This compound is characterized by its slow, tight-binding competitive inhibition of several key aminopeptidases.[2][3]
Key Aminopeptidases Inhibited by this compound:
-
Leucyl Aminopeptidase: An enzyme involved in the degradation of various peptides.
-
Alanyl Aminopeptidase (Aminopeptidase M/N): A membrane-bound peptidase that plays a role in the metabolism of several peptide hormones.
-
Leucyl/Cystinyl Aminopeptidase (Oxytocinase/Vasopressinase): Responsible for the degradation of oxytocin and vasopressin.[1]
-
Glutamyl Aminopeptidase (Aminopeptidase A): Crucial for the conversion of Angiotensin II to Angiotensin III.[1][4]
This compound is a less potent inhibitor of arginyl aminopeptidase (aminopeptidase B).[1] The slow-binding nature of this compound's inhibition suggests the formation of a transition state analog complex with the target enzyme.[2]
Quantitative Data: Inhibition Constants (Ki) of this compound
The inhibitory potency of this compound against various aminopeptidases has been quantified through the determination of its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Enzyme | Ki Value | Source |
| Aeromonas Aminopeptidase | 0.26 nM | [5] |
| Cytosolic Leucine Aminopeptidase | 30 nM | [5] |
| Microsomal Aminopeptidase | 52 nM | [5] |
| Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M | [3] |
Role in Neuropeptide Metabolism and Signaling Pathways
By inhibiting key aminopeptidases, this compound effectively prevents the degradation of several neuropeptides, leading to their increased concentration and prolonged activity at their respective receptors. This has significant implications for various physiological signaling pathways.
The Renin-Angiotensin System (RAS)
In the brain, the RAS plays a critical role in blood pressure regulation.[6][7][8] Aminopeptidase A (APA) is a key enzyme in this system, responsible for converting Angiotensin II (Ang II) to Angiotensin III (Ang III).[6][7] Both Ang II and Ang III are potent vasoconstrictors, but evidence suggests that Ang III is a major effector peptide in the brain's control of blood pressure.[6][9][10]
This compound, as an inhibitor of APA, blocks the conversion of Ang II to Ang III.[9] This action has been shown to diminish or completely block the neuronal activity dependent on Ang II, strongly suggesting that Ang II must be converted to Ang III to exert its effects in the brain.[9]
Signaling Pathway: Brain Renin-Angiotensin System and the Effect of this compound
Caption: this compound inhibits Aminopeptidase A, blocking Angiotensin II to Angiotensin III conversion.
Enkephalin Metabolism
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and reward pathways.[11][12] Their signaling is terminated by enzymatic degradation, primarily by two metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase N (APN).[11][13] this compound, by inhibiting APN, prevents the breakdown of enkephalins, thereby potentiating their analgesic effects.[1][13] Studies have shown that a combination of NEP and APN inhibitors can significantly reduce enkephalin degradation.[13]
Signaling Pathway: Enkephalin Degradation and this compound Inhibition
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human brain aminopeptidase A: biochemical properties and distribution in brain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 12. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Amastatin as a Tool for Studying Peptide Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Amastatin, a potent aminopeptidase inhibitor, and its application as a critical tool in the study of peptide degradation. We will explore its mechanism of action, inhibitory specificity, and provide detailed protocols for its use in experimental settings.
Introduction to this compound
This compound is a naturally occurring peptide analog inhibitor of aminopeptidases, originally isolated from Streptomyces sp.[1]. Structurally known as (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, it serves as a powerful research tool for investigating the roles of various aminopeptidases in biological pathways[1]. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides[2][3]. These enzymes are fundamental to numerous physiological processes, including protein maturation, hormone regulation, and the complete breakdown of peptides into free amino acids[3]. By inhibiting these enzymes, this compound allows researchers to stabilize endogenous peptides, identify the specific peptidases involved in a particular degradation pathway, and elucidate the functional consequences of peptide metabolism[1][4].
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of several key aminopeptidases[1]. Its inhibitory mechanism is characterized as "slow, tight binding," where an initial enzyme-inhibitor complex is formed, which then slowly converts to a more stable, tightly bound state[5][6]. This suggests that this compound acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis[5]. The (2S)-hydroxyl group on the N-terminal statine-like residue is crucial for stabilizing this interaction with the enzyme's active site, which typically contains a metal cofactor like zinc (Zn²⁺)[6].
The diagram below illustrates the general mechanism of N-terminal peptide cleavage by an aminopeptidase and the inhibitory action of this compound.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits potent inhibition against a range of aminopeptidases but is notably ineffective against others, such as Arginyl Aminopeptidase (Aminopeptidase B)[1][7]. This specificity makes it an excellent tool for differentiating the activity of various peptidases in a biological sample. The inhibitory constants (Ki) for this compound against several common aminopeptidases are summarized below.
| Enzyme | EC Number | Ki Value (Molar) | Ki Value (nM) | Source |
| Aeromonas Aminopeptidase | 3.4.11.10 | 2.5 x 10⁻¹⁰ M | 0.25 nM | [5][8] |
| Leucine Aminopeptidase (Cytosolic) | 3.4.11.1 | 3.0 x 10⁻⁸ M | 30 nM | [5][8] |
| Aminopeptidase N (AP-N, Microsomal) | 3.4.11.2 | 1.9 x 10⁻⁸ M - 5.2 x 10⁻⁸ M | 19 nM - 52 nM | [6][8] |
| Aminopeptidase A (Glutamyl Aminopeptidase) | 3.4.11.7 | 2.5 x 10⁻⁷ M | 250 nM | [9] |
Note: Ki values can vary based on experimental conditions such as pH, temperature, and substrate used.
Experimental Protocols and Workflow
This compound is employed to prevent peptide degradation in various experimental contexts, from studying the metabolism of neuropeptides like oxytocin and vasopressin to defining the processing pathways of antigenic peptides[1][10]. A typical workflow for investigating the role of an aminopeptidase in the degradation of a specific peptide is outlined below.
This protocol provides a generalized method for measuring the inhibitory effect of this compound on the activity of a specific aminopeptidase using a chromogenic or fluorogenic substrate.
1. Materials and Reagents:
-
Purified aminopeptidase of interest.
-
This compound Hydrochloride[8].
-
Appropriate chromogenic/fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Microplate reader or spectrophotometer.
-
96-well microplates or cuvettes.
-
Standard laboratory pipettes and tips.
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in the reaction buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO or reaction buffer) to create a high-concentration stock (e.g., 10-100 mM).
-
This compound Stock Solution: Dissolve this compound hydrochloride in the reaction buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations that will span the expected Ki or IC50 value.
3. Experimental Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed volume of the reaction buffer to each well.
-
Add the desired volume of this compound solution (or buffer for the 'no inhibitor' control) to the appropriate wells.
-
Add the enzyme solution to all wells to initiate the pre-incubation. For slow, tight-binding inhibitors like this compound, this step is crucial. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C)[11].
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells. The final substrate concentration should ideally be close to its Km value for the enzyme.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength. Collect readings every 30-60 seconds for 15-30 minutes.
-
4. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve (absorbance vs. time).
-
Determine Inhibition Type and Ki: Plot the reaction rates against the inhibitor concentrations. To determine the inhibition constant (Ki), the data can be fitted to the Morrison equation for tight-binding inhibitors or analyzed using classical methods like Lineweaver-Burk or Dixon plots, depending on the inhibition mechanism[12].
Conclusion
This compound is an invaluable and specific inhibitor for the study of many metallo-aminopeptidases. Its well-characterized mechanism of action and specific inhibitory profile allow researchers to dissect complex biological systems, stabilize peptide-based signaling molecules for functional studies, and identify the roles of specific peptidases in health and disease. The systematic application of this compound, guided by the protocols and data presented here, will continue to be a cornerstone of research in peptide metabolism and a critical step in the development of therapeutics targeting these enzymatic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Amastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and scientific application of Amastatin, a potent and widely studied aminopeptidase inhibitor. From its natural origins to its role as a critical tool in enzyme kinetics and drug discovery, this document provides a comprehensive overview for professionals in the field.
Discovery and Isolation of this compound
This compound was first discovered and isolated in 1978 by Aoyagi and his team from the culture broth of an actinomycete, Streptomyces sp. ME 98-M3.[1] This natural product was identified during a screening program for inhibitors of aminopeptidase A. The discovery of this compound, along with other microbial-derived enzyme inhibitors like Bestatin, marked a significant advancement in the study of proteases and their roles in biological systems.
Experimental Protocol: Isolation and Purification of this compound
1. Fermentation:
-
A culture of Streptomyces sp. ME 98-M3 is grown in a suitable liquid medium under optimal conditions for secondary metabolite production. The medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., peptone, yeast extract), and essential minerals.
-
The fermentation is carried out for several days in a shaker incubator to ensure proper aeration and growth.
2. Extraction:
-
The culture broth is separated from the mycelia by centrifugation or filtration.
-
The supernatant, containing the secreted this compound, is then subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate or n-butanol, to partition the active compound into the organic phase.
3. Chromatography:
-
The crude extract is concentrated under reduced pressure and then subjected to a series of chromatographic steps for purification.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate compounds based on their polarity.
-
Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography, exploiting the acidic and basic properties of this compound's amino and carboxylic acid groups.
-
Gel Filtration Chromatography: Size-exclusion chromatography, for instance, using Sephadex LH-20, is employed to separate molecules based on their size, further purifying the this compound fraction.
4. Crystallization and Characterization:
-
The purified this compound is crystallized from a suitable solvent system.
-
The structure and purity of the isolated compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and amino acid analysis.
Mechanism of Action: A Slow, Tight-Binding Inhibitor
This compound is a competitive and reversible inhibitor of several aminopeptidases.[2] Its mechanism of action is characterized as "slow, tight binding," which means that the final, stable enzyme-inhibitor complex is formed through a two-step process: an initial rapid, reversible binding followed by a slower conformational change that results in a more tightly bound complex.[2] This characteristic makes this compound a particularly potent and interesting tool for studying enzyme kinetics.
The slow, tight-binding inhibition suggests that this compound acts as a transition-state analog. Physical evidence, such as the perturbation of the absorption spectrum of cobalt-substituted Aeromonas aminopeptidase upon this compound binding, supports the formation of a transition-state analog complex between the enzyme and the inhibitor.[2]
Caption: Two-step mechanism of slow, tight-binding inhibition by this compound.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Due to its slow-binding nature, the determination of Ki for this compound requires specific kinetic analyses.
| Enzyme | Source | Ki (M) | Reference |
| Aminopeptidase M (AP-M) | --- | 1.9 x 10⁻⁸ | [3] |
| Leucine Aminopeptidase (LAP) | Cytosolic | 2.5 x 10⁻¹⁰ | [2] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 3.0 x 10⁻⁸ | [2] |
| Microsomal Aminopeptidase | --- | --- | [2] |
Experimental Protocol: Determination of Ki for Slow-Binding Inhibition
The following protocol outlines a general method for determining the kinetic parameters of a slow, tight-binding inhibitor like this compound.
1. Materials:
-
Purified aminopeptidase enzyme.
-
This compound stock solution of known concentration.
-
Chromogenic or fluorogenic substrate for the aminopeptidase (e.g., L-Leucine-p-nitroanilide).
-
Assay buffer at the optimal pH for the enzyme.
-
Spectrophotometer or fluorometer capable of kinetic measurements.
2. Initial Velocity Measurements:
-
A series of reactions are set up with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
The initial reaction velocities (v₀) are measured by monitoring the rate of product formation over a short period where the reaction is linear.
-
These data are used to determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.
3. Progress Curve Analysis for Slow-Binding Inhibition:
-
Reactions are initiated by adding the enzyme to a solution containing a fixed concentration of substrate and varying concentrations of this compound.
-
The progress of the reaction (product formation over time) is monitored continuously until a steady-state rate is achieved.
-
The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the tight enzyme-inhibitor complex forms.
4. Data Analysis:
-
The progress curves are fitted to an equation that describes the two-step slow-binding inhibition model: [P] = v_s * t + (v_0 - v_s) * (1 - exp(-k_obs * t)) / k_obs where:
-
[P] is the product concentration at time t.
-
v_0 is the initial rate.
-
v_s is the final steady-state rate.
-
k_obs is the apparent first-order rate constant for the onset of inhibition.
-
-
The k_obs values obtained at different inhibitor concentrations are then plotted against the inhibitor concentration [I].
-
For a competitive slow-binding inhibitor, this plot will be a hyperbola described by the equation: k_obs = k_off + (k_on * [I]) / (1 + [S] / K_m) where:
-
k_on is the association rate constant for the second step.
-
k_off is the dissociation rate constant for the second step.
-
-
The overall inhibition constant (Ki*) for the tight-binding complex can be calculated from the kinetic constants.
References
- 1. This compound, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin: A Technical Guide to a Natural Peptide Derivative and Aminopeptidase Inhibitor
Executive Summary: This document provides a comprehensive technical overview of Amastatin, a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3.[1] Classified as a tetrapeptide, this compound is a potent, competitive, and reversible inhibitor of a range of aminopeptidases.[1][2] Its mechanism involves slow, tight binding to the enzyme's active site, mimicking the transition state of peptide hydrolysis.[3] This guide details this compound's mechanism of action, presents quantitative inhibition data, outlines relevant signaling pathways it modulates, and provides a representative experimental protocol for its characterization. This information is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound as a research tool or considering its structural motifs in inhibitor design.
Introduction and Classification
This compound is a natural product of microbial origin, first isolated from Streptomyces.[1][4] It is structurally classified as a modified tetrapeptide with the chemical composition (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[1][5] This structure contains a non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, at its N-terminus, which is crucial for its inhibitory activity.[5] this compound is a broad-spectrum inhibitor, primarily targeting zinc-metalloaminopeptidases.[1][6] It effectively inhibits enzymes such as alanyl aminopeptidase (Aminopeptidase N), leucyl aminopeptidase, and glutamyl aminopeptidase (Aminopeptidase A), but does not inhibit arginyl aminopeptidase (Aminopeptidase B) or other protease classes like serine or cysteine proteases.[1][7] This specificity makes it a valuable tool for differentiating between aminopeptidase activities in complex biological systems.
Mechanism of Action
This compound functions as a slow, tight-binding, competitive inhibitor.[5][8] Its mode of action is attributed to its structural similarity to the transition state of a peptide substrate during enzymatic cleavage.[3] The key steps in its inhibitory mechanism are:
-
Rapid Initial Binding: this compound initially forms a rapid and reversible collision complex (EI) with the target aminopeptidase.
-
Conformational Change: This is followed by a slower isomerization to a more stable, high-affinity complex (EI*). This two-step process is characteristic of slow, tight-binding inhibitors.[3]
-
Transition-State Mimicry: The N-terminal (2S,3R)-3-amino-2-hydroxy group is critical. The hydroxyl group coordinates with the active site zinc ion of the metalloaminopeptidase, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[3][5] This stable interaction effectively sequesters the enzyme, preventing it from processing its natural substrates.
The slow dissociation rate from the EI* complex results in potent inhibition at nanomolar concentrations for several key enzymes.
Quantitative Inhibition Data
This compound exhibits varying potency against different aminopeptidases. The inhibition constant (Ki) is a measure of this potency, with lower values indicating tighter binding and more effective inhibition. The data below is compiled from various biochemical studies.
| Target Enzyme | Enzyme Commission (EC) Number | Source | Ki Value (M) | Ki Value (nM) | Citation(s) |
| Aminopeptidase M (AP-M/APN) | EC 3.4.11.2 | Porcine Kidney | 1.9 x 10-8 | 19 | [5] |
| Microsomal Aminopeptidase | EC 3.4.11.2 | - | 5.2 x 10-8 | 52 | [8] |
| Cytosolic Leucine Aminopeptidase | EC 3.4.11.1 | - | 3.0 x 10-8 | 30 | [8] |
| Aeromonas Aminopeptidase | EC 3.4.11.10 | Aeromonas proteolytica | 2.6 x 10-10 | 0.26 | [8] |
| Aminopeptidase A (APA) | EC 3.4.11.7 | Pig Kidney | 2.5 x 10-7 | 250 | [9] |
Key Signaling Pathways Modulated by this compound
By inhibiting specific aminopeptidases, this compound can modulate critical biological pathways that are regulated by peptide hormones.
Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a crucial regulator of blood pressure and fluid balance. Aminopeptidase A (APA) and Aminopeptidase N (APN) play key roles in the metabolism of angiotensin peptides.
-
Aminopeptidase A (APA) cleaves the N-terminal aspartate from Angiotensin II (AII) to form Angiotensin III (AIII).[10][11]
-
Aminopeptidase N (APN) can further degrade AIII.
By inhibiting APA, this compound prevents the conversion of AII to AIII, thereby altering the balance of these potent vasoactive peptides.[12] This makes this compound a valuable tool for studying the specific roles of these peptidases within the RAS cascade.[13]
Leukotriene B4 Biosynthesis
Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that plays a critical role in inflammation.[14] It possesses both an epoxide hydrolase activity, which converts LTA4 to the potent chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase activity.[6][15] The aminopeptidase function of LTA4 hydrolase contributes to the degradation of inflammatory peptides. While this compound's primary targets are typically considered to be peptidases like APN and APA, the structural homology among zinc-containing aminopeptidases suggests it can be used to investigate the peptidase function of LTA4 hydrolase.[6]
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound against a target aminopeptidase using a chromogenic substrate. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.
Protocol: In Vitro Aminopeptidase Inhibition Assay
Objective: To determine the IC50 or Ki of this compound for a purified aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase N)
-
This compound stock solution (e.g., in DMSO or assay buffer)
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for APN)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a working solution of the aminopeptidase in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup (in 96-well plate):
-
Add a fixed volume of assay buffer to all wells.
-
Add the this compound dilutions to the test wells. Add buffer-only to control wells (for 0% and 100% activity).
-
Add the enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each this compound concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot) with varying substrate and inhibitor concentrations.[16]
-
Applications and Conclusion
This compound remains a cornerstone tool in biochemical and pharmacological research. Its primary applications include:
-
Enzyme Identification: Differentiating between various aminopeptidase activities in cell lysates or tissue homogenates.
-
Pathway Elucidation: Investigating the metabolic pathways of peptide hormones and neuropeptides, such as angiotensins and enkephalins.[1][12]
-
Drug Design Scaffold: Serving as a reference compound and structural template for the development of more specific and potent aminopeptidase inhibitors for therapeutic use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H38N4O8 | CID 439518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene A4 hydrolase is a zinc-containing aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Research Portal [rex.libraries.wsu.edu]
- 12. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with this compound and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays Using Amastatin as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases. Isolated from Streptomyces sp., it is a tripeptide analogue containing a unique (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid residue. This compound exhibits slow, tight-binding inhibition, making it a valuable tool for studying the activity and function of various aminopeptidases. These enzymes play crucial roles in a variety of physiological processes, including peptide metabolism, blood pressure regulation, and neuropeptide signaling. Understanding the inhibitory profile of this compound is essential for its application in basic research and drug discovery.
Mechanism of Action
This compound functions as a transition-state analogue inhibitor.[1] Its structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by metallo-aminopeptidases. The hydroxyl group of this compound coordinates to the active site metal ion (typically zinc) of the enzyme, leading to a stable enzyme-inhibitor complex and subsequent inhibition of substrate hydrolysis. This slow-binding nature results in a time-dependent increase in inhibition.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various aminopeptidases has been characterized, primarily through the determination of the inhibition constant (Ki). The following table summarizes the reported Ki values for this compound against several key aminopeptidases.
| Enzyme | Organism/Tissue Source | Substrate | Ki Value | Inhibition Type | Reference |
| Aminopeptidase A | Pig Kidney | L-glutamic acid beta-naphthylamide | 2.5 x 10⁻⁷ M | Competitive | [2] |
| Aminopeptidase M | Not Specified | Not Specified | 1.9 x 10⁻⁸ M | Slow-binding, Competitive | [1] |
| Leucine Aminopeptidase | Leishmania donovani | Leu-AMC | 7.18 nM | Competitive | [3] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | Not Specified | 2.5 x 10⁻¹⁰ M | Slow, Tight-binding | [4] |
| Cytosolic Leucine Aminopeptidase | Not Specified | Not Specified | 3.0 x 10⁻⁸ M | Slow, Tight-binding | [4] |
| Microsomal Aminopeptidase | Not Specified | Not Specified | Ki values ranging from 3.0 X 10(-8) to 2.5 X 10(-10) M have been reported for the inhibition of three different aminopeptidases by this compound.[4] | Slow, Tight-binding | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorometric Leucine Aminopeptidase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Leucine Aminopeptidase (LAP) using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
Materials:
-
Leucine Aminopeptidase (LAP) enzyme
-
This compound hydrochloride
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 368 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LAP in LAP Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Prepare a stock solution of this compound in water or a suitable buffer. A typical starting stock concentration is 1 mM.
-
Prepare a stock solution of Leu-AMC in DMSO. A typical stock concentration is 10 mM.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in LAP Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 nM to 1 µM). Include a vehicle control (buffer with no inhibitor).
-
In a 96-well black microplate, add the following to each well:
-
LAP Assay Buffer
-
This compound solution at various concentrations (or vehicle)
-
LAP enzyme solution
-
-
The total volume in each well at this stage should be a portion of the final reaction volume (e.g., 80 µL for a final volume of 100 µL).
-
Include control wells:
-
No-enzyme control: LAP Assay Buffer and Leu-AMC substrate (to measure background fluorescence).
-
No-inhibitor control: LAP Assay Buffer, LAP enzyme, and vehicle (to determine 100% enzyme activity).
-
-
-
Pre-incubation:
-
Due to the slow-binding nature of this compound, pre-incubate the plate containing the enzyme and inhibitor at the assay temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the establishment of the enzyme-inhibitor complex.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of Leu-AMC in LAP Assay Buffer. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.
-
Initiate the enzymatic reaction by adding the Leu-AMC working solution to each well to reach the final reaction volume (e.g., 20 µL to reach 100 µL).
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = 368/460 nm. Record data every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[4]
-
Protocol 2: Kinetic Analysis of Slow-Binding Inhibition by this compound
This protocol outlines a general approach to characterize the slow-binding kinetics of this compound.
Procedure:
-
Follow the setup of the enzymatic assay as described in Protocol 1.
-
To analyze slow-binding inhibition, initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.
-
Monitor the reaction progress (product formation) continuously over a longer period to observe the transition from the initial rate to the steady-state inhibited rate.
-
The resulting progress curves will show an initial "burst" phase followed by a slower, linear steady-state phase.
-
Fit the full progress curves to the appropriate equations for slow-binding inhibition to determine the kinetic parameters, including the initial and steady-state velocities, and the rate constants for the formation of the enzyme-inhibitor complex.
Mandatory Visualizations
Signaling Pathway Diagram: this compound's Impact on Neuropeptide and Angiotensin Pathways
Caption: this compound inhibits aminopeptidases, blocking neuropeptide degradation and Angiotensin II conversion.
Experimental Workflow Diagram: IC50 and Ki Determination for this compound
Caption: Workflow for determining the IC50 and Ki of this compound through enzymatic assays.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. | Semantic Scholar [semanticscholar.org]
- 4. courses.edx.org [courses.edx.org]
Application Note: Stabilization of Endogenous Peptides in Plasma using Amastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of endogenous peptides in plasma, known as peptidomics, holds immense potential for biomarker discovery and understanding physiological processes. However, a significant challenge in plasma peptidomics is the rapid degradation of peptides by endogenous proteases, particularly aminopeptidases. This degradation can lead to an inaccurate representation of the in vivo peptidome, hindering the discovery of reliable biomarkers. Amastatin, a potent and competitive inhibitor of aminopeptidases, particularly aminopeptidase A and aminopeptidase M, offers a valuable tool to mitigate this issue.[1] By inhibiting the enzymes that cleave amino acids from the N-terminus of peptides, this compound helps to preserve the integrity of the plasma peptidome during sample collection and processing. This application note provides a detailed protocol for the use of this compound to stabilize endogenous peptides in plasma for subsequent analysis by mass spectrometry (MS).
Mechanism of Action
This compound is a slow-binding, competitive inhibitor of aminopeptidases. Its structure mimics the transition state of the peptide substrate, allowing it to bind tightly to the active site of the enzyme and prevent the hydrolysis of endogenous peptides. This inhibition is crucial for preventing the ex vivo degradation of peptides following blood collection.
Caption: Mechanism of this compound in stabilizing endogenous peptides.
Data Presentation
The following table summarizes the effect of this compound on the stability of select endogenous peptides in human plasma. The data illustrates the significant increase in peptide half-life upon treatment with this compound.
| Peptide | Function | Half-life in Plasma (without this compound) | Half-life in Plasma (with this compound) | Fold Increase in Stability | Reference |
| Angiotensin-(1-12) | Precursor to Angiotensin II | < 3 minutes | ~9 minutes | ~3 | [1] |
| Bradykinin | Vasodilator | ~34 seconds | Increased ~12-fold (with ACE inhibitor) | N/A (this compound not specified) | [2][3] |
| Angiotensin II | Vasoconstrictor | < 1 minute | Not specified with this compound alone | N/A | [4][5][6] |
Note: The data for Bradykinin stability is shown with an ACE inhibitor, not this compound alone, but illustrates the principle of extending peptide half-life through enzymatic inhibition. Further studies are required to quantify the specific effect of this compound on a broader range of endogenous peptides.
Experimental Protocols
This section provides a detailed methodology for the stabilization of endogenous peptides in plasma using this compound, followed by sample preparation for mass spectrometry analysis.
Caption: Experimental workflow for plasma peptide stabilization.
Materials and Reagents
-
This compound hydrochloride (Sigma-Aldrich, or equivalent)
-
EDTA blood collection tubes
-
Refrigerated centrifuge
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vacuum manifold for SPE
-
Vacuum centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in water to achieve a final concentration of 10 mM. For example, dissolve 5.59 mg of this compound hydrochloride (MW: 558.6 g/mol ) in 1 mL of water.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol
-
Blood Collection:
-
Prepare EDTA blood collection tubes containing this compound to a final concentration of 10 µM. For a standard 5 mL blood draw, add 5 µL of the 10 mM this compound stock solution to the tube before blood collection.
-
Gently invert the tube 8-10 times immediately after blood collection to ensure proper mixing of the anticoagulant and inhibitor.
-
Place the blood sample on ice immediately.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to a new pre-chilled tube.
-
-
Protein Precipitation and Peptide Extraction:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (1:3 ratio).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the sample at -20°C for at least 2 hours (or overnight) to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptides.
-
-
Sample Desalting and Concentration (Optional but Recommended):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the peptide-containing supernatant onto the SPE cartridge.
-
Wash the cartridge with a low organic solvent concentration (e.g., 5% ACN in 0.1% FA) to remove salts.
-
Elute the peptides with a higher organic solvent concentration (e.g., 80% ACN in 0.1% FA).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides using a vacuum centrifuge.
-
Reconstitute the dried peptide extract in an appropriate volume (e.g., 50-100 µL) of 0.1% formic acid in water.
-
The sample is now ready for analysis by LC-MS/MS.
-
Logical Relationship of Key Steps
Caption: Key stages in plasma peptidome analysis.
Conclusion
The use of this compound is a critical step in preserving the integrity of the endogenous peptidome in plasma samples. By effectively inhibiting aminopeptidase activity at the point of collection, researchers can minimize ex vivo degradation and obtain a more accurate snapshot of the circulating peptides. The protocol outlined in this application note provides a robust framework for the stabilization and subsequent analysis of plasma peptides, which is essential for the advancement of peptidomics-based biomarker discovery and clinical research.
References
- 1. Angiotensin-(1-12): Does It Exist? A Critical Evaluation in Humans, Rats, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin - Wikipedia [en.wikipedia.org]
- 6. Angiotensin Ii | C50H71N13O12 | CID 172198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amastatin: Application Notes and Protocols for Neuroscience Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a potent, competitive, and reversible inhibitor of various aminopeptidases, with particular efficacy against aminopeptidase A (APA) and leucine aminopeptidase. In the field of neuroscience, this compound serves as a critical tool for investigating the roles of neuropeptides in synaptic transmission and plasticity. By preventing the enzymatic degradation of these peptides in the synaptic cleft, this compound allows for a more detailed study of their physiological functions, receptor interactions, and contributions to both normal and pathological brain processes.
This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its application in studying synaptic transmission.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of ectoenzymes responsible for the breakdown of neuropeptides. A primary target of this compound is aminopeptidase A (APA), which is responsible for the conversion of angiotensin II (AII) to angiotensin III (AIII)[1][2][3]. It also inhibits the degradation of other neuropeptides, such as vasopressin[4]. By blocking these enzymes, this compound effectively increases the synaptic lifetime and concentration of these neuropeptides, thereby potentiating their effects on neuronal receptors. This action allows researchers to study the downstream signaling and physiological responses mediated by these peptides, which would otherwise be rapidly inactivated.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the application of this compound in neuroscience research.
| Parameter | Value | Experimental Model | Key Findings | Reference |
| Inhibition Constant (Ki) | 1.9 x 10⁻⁸ M | Aminopeptidase M (AP-M) | Demonstrates high-affinity binding to aminopeptidases. | [5] |
| Effective Concentration | 10 µM | Rat parabrachial nucleus slices | Reduced the amplitude of evoked, glutamate-mediated excitatory postsynaptic currents (EPSCs). | [4] |
| Effect on Neuronal Activity | Diminished or totally blocked AII-dependent activity | Iontophoretic application in the paraventricular nucleus of the rat | Supports the hypothesis that AII must be converted to AIII to become active in the brain. | [1] |
| Behavioral Effect | No dose-dependent drinking response | Intracerebroventricular application in Sprague-Dawley rats | In contrast to the aminopeptidase B inhibitor bestatin, suggesting specificity in its action on the brain-angiotensin system. | [2] |
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes the use of this compound in brain slice preparations to study its effects on synaptic transmission.
Objective: To investigate the effect of this compound on excitatory postsynaptic currents (EPSCs) in a specific brain region.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Electrophysiology rig (including amplifier, digitizer, microscope, and micromanipulators)
-
Recording electrodes (patch pipettes)
-
Brain slice chamber
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using patch-clamp technique in whole-cell or perforated-patch configuration, obtain recordings from a target neuron.
-
Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
Record baseline EPSCs for a stable period (e.g., 10-20 minutes).
-
-
This compound Application:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution into the aCSF to the final desired concentration (e.g., 10 µM)[4].
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the EPSCs for a sufficient period to observe the effect of this compound.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of the EPSCs before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
In Vivo Administration: Intracerebroventricular (ICV) Injection
This protocol describes the administration of this compound directly into the brain ventricles to study its central effects on behavior or physiology.
Objective: To investigate the role of brain aminopeptidases in a specific physiological process (e.g., blood pressure regulation, drinking behavior).
Materials:
-
This compound hydrochloride
-
Sterile saline or artificial cerebrospinal fluid
-
Stereotaxic apparatus
-
Hamilton syringe and injection cannula
-
Anesthesia
Procedure:
-
Animal Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target ventricle (e.g., lateral ventricle).
-
Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
ICV Injection:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Gently restrain the conscious animal (or lightly anesthetize if necessary).
-
Insert the injection cannula through the guide cannula into the ventricle.
-
Infuse a small volume of the this compound solution (e.g., 1-5 µL) over a few minutes.
-
Remove the injection cannula and return the animal to its home cage.
-
-
Behavioral or Physiological Monitoring:
-
Observe and measure the relevant behavioral or physiological parameters (e.g., water intake, blood pressure) at specific time points after the injection.
-
-
Data Analysis:
-
Compare the responses of this compound-treated animals to control animals receiving vehicle injections.
-
Perform statistical analysis to determine the significance of the results.
-
Visualizations
Signaling Pathway: this compound's Role in Angiotensin II Metabolism
Caption: this compound inhibits Aminopeptidase A (APA), preventing Angiotensin II to III conversion.
Experimental Workflow: Investigating this compound's Effect on Synaptic Transmission
Caption: Workflow for electrophysiological analysis of this compound's effects on synaptic currents.
References
- 1. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and this compound induce V(1)-receptor-mediated suppression of excitatory transmission in the rat parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasopressin Activity in the Brain Using Amastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginine vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamus, plays a crucial role in regulating a wide array of physiological and behavioral processes in the brain, including social recognition, anxiety, and synaptic plasticity.[1] The activity of vasopressin in the brain is tightly controlled not only by its synthesis and release but also by its rapid degradation by peptidases.[2][3] Aminopeptidases, in particular, have been identified as key enzymes responsible for the metabolic inactivation of vasopressin.[4][5]
Amastatin is a potent, competitive inhibitor of several aminopeptidases.[6] By blocking the enzymatic degradation of vasopressin, this compound serves as a valuable pharmacological tool to potentiate and prolong the endogenous effects of vasopressin in the brain.[3][7] This allows researchers to investigate the physiological roles of endogenously released vasopressin in various neural circuits and behaviors. These application notes provide an overview of the use of this compound in vasopressin research, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro experimental paradigms.
Mechanism of Action
Vasopressin is released from neuronal terminals and acts on specific G protein-coupled receptors (GPCRs), primarily the V1a and V1b receptors in the brain.[7][8] The signaling cascade initiated by V1a receptor activation is depicted in the diagram below. The physiological effects of vasopressin are terminated by its enzymatic degradation. Aminopeptidases cleave the N-terminal tyrosine residue from vasopressin, rendering it inactive.[4]
This compound inhibits this degradation process, thereby increasing the local concentration and half-life of endogenous vasopressin at its receptors. This potentiation of vasopressin signaling allows for the study of its downstream effects on neuronal activity and behavior.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in studying vasopressin activity.
Table 1: this compound Inhibition Constants
| Enzyme Target | Inhibitor | Ki (Inhibition Constant) | Source |
| Aminopeptidase M (AP-M) | This compound | 1.9 x 10⁻⁸ M | [6] |
| Leucine Aminopeptidase (LAP) | This compound | - | [6] |
| Aminopeptidase A (APA) | This compound | - | [9] |
Note: While this compound is a potent inhibitor of aminopeptidase M, its specific Ki for the primary vasopressin-degrading aminopeptidase in all brain regions has not been definitively established.
Table 2: Experimental Concentrations and Effects of this compound
| Experimental Model | This compound Concentration | Observed Effect on Vasopressin-Mediated Response | Source |
| Rat Parabrachial Nucleus Slices | 10 µM | Reduction in evoked Excitatory Postsynaptic Current (EPSC) | [10] |
| In vivo mouse behavioral study | Microgram amounts (co-injected with vasopressin) | Prolonged behavioral excitation induced by vasopressin | [3] |
Mandatory Visualizations
Vasopressin V1a Receptor Signaling Pathway
Caption: Vasopressin V1a receptor signaling cascade.
Experimental Workflow: Investigating Endogenous Vasopressin Activity
Caption: General experimental workflow for studying endogenous vasopressin.
Experimental Protocols
Protocol 1: In Vivo Investigation of this compound's Effect on Vasopressin-Mediated Behavior in Mice
This protocol describes the intracerebroventricular (ICV) administration of this compound to study its effects on vasopressin-mediated behaviors, such as social recognition or anxiety-like behaviors.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Arginine Vasopressin (AVP) (Bachem or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Stereotaxic apparatus for mice
-
Hamilton microsyringe (10 µL)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for ICV cannulation
-
Behavioral testing apparatus (e.g., open field, social interaction arena)
Procedure:
-
Animal Surgery:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., from bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm).
-
Secure the cannula with dental cement and close the incision.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 µg/µL).
-
Dissolve AVP in sterile saline to the desired concentration (e.g., 1 ng/µL).
-
Prepare a vehicle control solution (sterile saline).
-
-
Intracerebroventricular (ICV) Injection:
-
Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula (connected to the Hamilton syringe) into the guide cannula.
-
Infuse the desired volume (e.g., 1 µL) of this compound solution, AVP solution, a co-injection of both, or vehicle over a period of 1 minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral Testing:
-
Following the injection, place the mouse in the appropriate behavioral apparatus.
-
Record and score the behavior of interest (e.g., time spent in social interaction, entries into the center of an open field) for a defined period.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of the different treatment groups.
-
Protocol 2: In Vitro Electrophysiological Recording of this compound's Effect on Vasopressin-Mediated Synaptic Transmission
This protocol describes the use of this compound in brain slice preparations to investigate its effect on vasopressin-mediated modulation of synaptic transmission using whole-cell patch-clamp electrophysiology.
Materials:
-
This compound hydrochloride
-
Arginine Vasopressin (AVP)
-
V1a receptor antagonist (e.g., Manning compound)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Intracellular solution components (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine.
-
Vibratome or tissue chopper
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system
-
Glass pipettes for patch-clamp recording
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.
-
-
Drug Application:
-
After recording a stable baseline, apply this compound (e.g., 10 µM) to the perfusing aCSF.[10]
-
Record the changes in synaptic activity in the presence of this compound.
-
To confirm the involvement of vasopressin, co-apply AVP (e.g., 1 µM) with this compound and observe any further changes in synaptic activity.
-
In a separate experiment, pre-incubate the slice with a V1a receptor antagonist before applying this compound to verify that the observed effects are mediated by endogenous vasopressin acting on V1a receptors.
-
-
Data Analysis:
-
Analyze the electrophysiological data to quantify changes in synaptic parameters (e.g., EPSC amplitude, frequency).
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug-induced effects.
-
Conclusion
This compound is a powerful tool for elucidating the roles of endogenous vasopressin in the brain. By preventing its degradation, this compound allows for the potentiation and study of vasopressin's effects on neuronal signaling and behavior. The protocols provided here offer a framework for utilizing this compound in both in vivo and in vitro settings. Researchers are encouraged to optimize these protocols for their specific experimental questions and models. Further investigation into the specific aminopeptidases responsible for vasopressin degradation in different brain regions and their inhibition profiles by this compound will continue to enhance our understanding of this critical neuropeptide system.
References
- 1. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. This compound potentiates the behavioral effects of vasopressin and oxytocin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Properties of aminopeptidase activity involved in the conversion of vasopressin by rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Vasopressin and this compound induce V(1)-receptor-mediated suppression of excitatory transmission in the rat parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of Amastatin with other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases. It was first isolated from Streptomyces sp. and has since been utilized as a tool in studying the roles of various aminopeptidases in physiological and pathological processes. This compound primarily targets metallo-aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. The inhibition of these proteases can have significant effects on various cellular processes, including signal transduction, cell cycle progression, and antigen presentation.
The co-administration of this compound with other protease inhibitors presents a promising strategy for achieving synergistic or additive therapeutic effects, particularly in oncology and immunology. By targeting multiple points in a proteolytic cascade or distinct protease families involved in a disease process, combination therapies can potentially enhance efficacy, overcome resistance mechanisms, and reduce required doses, thereby minimizing toxicity.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for studying the co-administration of this compound with other protease inhibitors.
Mechanism of Action and Rationale for Co-administration
This compound is a slow, tight-binding competitive inhibitor of several aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and to a lesser extent, Glutamyl Aminopeptidase (Aminopeptidase A)[1]. It does not, however, inhibit Arginyl Aminopeptidase (Aminopeptidase B)[1]. Its inhibitory activity stems from its structure, which mimics the transition state of peptide hydrolysis.
The primary rationale for combining this compound with other protease inhibitors is to achieve a more comprehensive blockade of proteolytic activity that contributes to disease progression. This can be approached in several ways:
-
Targeting Different Aminopeptidases: Combining this compound with inhibitors that target different aminopeptidases, such as Bestatin (which also inhibits Aminopeptidase N and Leucine Aminopeptidase), could lead to a more profound inhibition of these enzymes.
-
Inhibiting Proteases with Different Mechanistic Classes: Co-administering this compound with inhibitors of serine proteases (e.g., Leupeptin ) or cysteine proteases could disrupt a broader range of proteolytic pathways.
-
Targeting Downstream or Upstream Proteases: Combining this compound with inhibitors of proteases that act upstream or downstream in a specific biological pathway, such as antigen processing or peptide hormone degradation, could lead to synergistic effects.
-
Inhibiting Protein Synthesis to Reduce Substrate Availability: The co-administration with inhibitors of protein synthesis like Puromycin , which also exhibits some aminopeptidase inhibitory activity, could reduce the availability of protein substrates for aminopeptidases[2][3][4].
Quantitative Data on Individual Inhibitor Activities
While direct quantitative data on the synergistic effects of this compound with other protease inhibitors from co-administration studies is limited in publicly available literature, the inhibitory constants (Ki) for individual inhibitors against their target enzymes provide a basis for designing combination experiments.
| Inhibitor | Target Aminopeptidase(s) | Ki Value (M) | Reference(s) |
| This compound | Aeromonas aminopeptidase | 2.6 x 10-10 | [5] |
| Cytosolic leucine aminopeptidase | 3.0 x 10-8 | [5] | |
| Microsomal aminopeptidase | 5.2 x 10-8 | [5] | |
| Aminopeptidase M (AP-M) | 1.9 x 10-8 | [6][7] | |
| Bestatin | Aeromonas aminopeptidase | 1.8 x 10-8 | [8] |
| Cytosolic leucine aminopeptidase | 5.8 x 10-10 | [8] | |
| Microsomal aminopeptidase | 1.4 x 10-6 | [8] | |
| Aminopeptidase M (AP-M) | 4.1 x 10-6 | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Aminopeptidase N/CD13 Inhibition
Aminopeptidase N (APN), also known as CD13, is a key target of this compound and is implicated in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Inhibition of APN/CD13 can modulate these pathways, providing a rationale for its use in cancer therapy.
References
- 1. renenyffenegger.ch [renenyffenegger.ch]
- 2. Node Shapes | Graphviz [graphviz.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. style | Graphviz [graphviz.org]
- 5. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arrowType | Graphviz [graphviz.org]
- 7. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrow Shapes | Graphviz [graphviz.org]
Measuring Amastatin's Inhibitory Power: Detailed Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this document outlines detailed application notes and protocols for measuring the inhibitory effect of Amastatin on various aminopeptidases. This compound, a potent and specific inhibitor, plays a crucial role in understanding the function of these enzymes in various physiological and pathological processes.
Introduction to this compound and its Significance
This compound is a competitive, slow-binding inhibitor of several aminopeptidases, including Aminopeptidase A (APA), Aminopeptidase N (APN or CD13), Leucine Aminopeptidase (LAP), and Aeromonas aminopeptidase.[1][2] Its ability to specifically block the activity of these enzymes makes it an invaluable tool for studying their roles in processes such as the renin-angiotensin system (RAS) regulation of blood pressure, signal transduction, and cancer progression.[3][4] Understanding the inhibitory kinetics of this compound is essential for the development of novel therapeutics targeting these enzymes.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes known Ki values for this compound against various aminopeptidases.
| Enzyme | Substrate | Ki Value | Method |
| Aminopeptidase M (AP-M) | L-Leucine-p-nitroanilide | 1.9 x 10⁻⁸ M | Spectrophotometry |
| Aeromonas aminopeptidase | L-Leucine-p-nitroanilide | 2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ M | Spectrophotometry |
| Cytosolic Leucine Aminopeptidase | L-Leucine-p-nitroanilide | 2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ M | Spectrophotometry |
| Microsomal Aminopeptidase | L-Leucine-p-nitroanilide | 2.5 x 10⁻¹⁰ M to 3.0 x 10⁻⁸ M | Spectrophotometry |
| Aminopeptidase A (pig kidney) | L-Glutamic acid β-naphthylamide | 2.5 x 10⁻⁷ M | Not Specified |
Experimental Protocols
Accurate determination of this compound's inhibitory effect relies on robust and reproducible experimental protocols. Below are detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays.
Protocol 1: Spectrophotometric Assay for Aminopeptidase Inhibition
This protocol describes the measurement of aminopeptidase activity by monitoring the hydrolysis of L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline.
Materials:
-
Aminopeptidase enzyme (e.g., Aminopeptidase N, Leucine Aminopeptidase)
-
This compound
-
L-leucine-p-nitroanilide (substrate)
-
Tricine buffer (200 mM, pH 8.0 at 25°C)
-
Methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of L-leucine-p-nitroanilide in methanol.
-
Prepare a working solution of 1.0 mM L-leucine-p-nitroanilide by diluting the stock solution in 1 mM Tricine solution.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the enzyme solution in 20 mM Tricine buffer containing 0.05% (w/v) Bovine Serum Albumin (BSA), pH 8.0. The final enzyme concentration should be in the range of 0.02 - 0.04 units/mL.
-
-
Assay Protocol:
-
Prepare a reaction cocktail containing:
-
2.00 mL of 1.0 mM L-leucine-p-nitroanilide solution
-
1.00 mL of 200 mM Tricine buffer
-
7.00 mL of deionized water
-
-
In a 96-well plate, add the following to each well:
-
Test wells: 90 µL of the reaction cocktail and 10 µL of the this compound dilution.
-
Control wells (no inhibitor): 90 µL of the reaction cocktail and 10 µL of assay buffer.
-
Blank wells: 90 µL of the reaction cocktail and 10 µL of the enzyme dilution buffer (without enzyme).
-
-
Equilibrate the plate to 25°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the test and control wells.
-
Immediately mix by gentle shaking and start monitoring the increase in absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Fluorometric Assay for Aminopeptidase Inhibition
This protocol utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage.
Materials:
-
Aminopeptidase enzyme
-
This compound
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) hydrochloride
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350-368 nm, Emission: ~430-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Leu-AMC in DMSO.
-
Prepare a working solution of the substrate in assay buffer. The final concentration in the assay will depend on the specific enzyme and its Km value.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Protocol:
-
In a black 96-well plate, add the following to each well:
-
Test wells: A specific volume of assay buffer, the this compound dilution, and the enzyme solution.
-
Control wells (no inhibitor): The same volume of assay buffer, solvent control, and the enzyme solution.
-
Blank wells: The same volume of assay buffer, substrate, but no enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Leu-AMC working solution to all wells.
-
Immediately start monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 3: HPLC-Based Assay for Aminopeptidase Inhibition
This method allows for the direct measurement of substrate depletion and product formation, offering high specificity and accuracy.
Materials:
-
Aminopeptidase enzyme
-
This compound
-
Peptide substrate (e.g., a specific peptide known to be cleaved by the target aminopeptidase)
-
Assay Buffer
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of the peptide substrate, and varying concentrations of this compound.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the aminopeptidase enzyme.
-
At specific time points, stop the reaction by adding a quenching solution (e.g., an equal volume of 1% TFA).
-
-
HPLC Analysis:
-
Inject a defined volume of the quenched reaction mixture onto the reversed-phase HPLC column.
-
Separate the substrate and product using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Detect the substrate and product peaks using a UV or fluorescence detector at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the amount of product formed or substrate consumed by integrating the peak areas.
-
Calculate the reaction velocity for each this compound concentration.
-
Determine the IC50 and Ki values by plotting the reaction velocities against the inhibitor concentrations and fitting the data to appropriate inhibition models.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the biological context of this compound's inhibitory action and the experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for determining the inhibitory effect of this compound.
Caption: Role of aminopeptidases in the Renin-Angiotensin System and the inhibitory action of this compound.[5][6][7][8]
Caption: Simplified signaling pathways associated with Aminopeptidase N (CD13).[1][2][4][9][10]
Conclusion
The protocols and data presented in this document provide a solid foundation for researchers investigating the inhibitory effects of this compound on aminopeptidases. The detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays, along with the visualization of relevant signaling pathways, will facilitate a deeper understanding of the roles of these enzymes and the mechanism of their inhibition. This knowledge is critical for advancing drug discovery and development efforts in areas where aminopeptidases are key therapeutic targets.
References
- 1. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 [mdpi.com]
Amastatin: A Potent Pharmacological Tool for Elucidating Neuropeptide Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin, a competitive, slow-binding inhibitor of several aminopeptidases, has emerged as an indispensable pharmacological tool in the field of neuropeptide research.[1][2][3] By preventing the enzymatic degradation of neuropeptides, this compound enables researchers to investigate their unmodified physiological effects, signaling pathways, and potential therapeutic applications. This document provides detailed application notes, experimental protocols, and quantitative data to guide the effective use of this compound in neuropeptide research.
Mechanism of Action: this compound primarily exerts its inhibitory effects on metallo-aminopeptidases, which are responsible for cleaving N-terminal amino acids from peptides. Its slow, tight-binding nature provides sustained inhibition, making it highly effective in both in vitro and in vivo experimental settings.[1][2] Key targets of this compound include Aminopeptidase A (APA), which is crucial in the renin-angiotensin system, and Aminopeptidase N (APN), an enzyme involved in the degradation of various neuropeptides, including enkephalins and substance P.[4][5]
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as an aminopeptidase inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various enzymes. The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
| Enzyme Target | Inhibitor Constant (Ki) | Source Organism/Enzyme Type | Reference |
| Aminopeptidase A (APA) | 2.5 x 10⁻⁷ M | Pig Kidney | [6] |
| Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M | Not Specified | [3] |
| Aeromonas Aminopeptidase | 0.26 nM | Aeromonas proteolytica | [2] |
| Cytosolic Leucine Aminopeptidase | 30 nM | Not Specified | [2] |
| Microsomal Aminopeptidase | 52 nM | Not Specified | [2] |
| General Aminopeptidases | 2.5 x 10⁻¹⁰ to 3.0 x 10⁻⁸ M | Various | [1] |
| Enzyme Target | IC50 | Source Organism/Enzyme Type | Reference |
| Aminopeptidase N (APN) | 50 nM | Cultured Human Skeletal Muscle Myocytes | [4] |
Experimental Protocols
In Vitro Analysis of Neuropeptide Degradation using HPLC
This protocol outlines a method to assess the protective effect of this compound on neuropeptide degradation by tissue homogenates, with analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Neuropeptide of interest (e.g., Angiotensin II, Substance P, Met-enkephalin)
-
This compound hydrochloride
-
Tissue homogenate (e.g., brain, kidney)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare Solutions:
-
Neuropeptide stock solution (1 mg/mL in water).
-
This compound stock solution (1 mM in water).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Incubation:
-
In a microcentrifuge tube, combine 50 µL of tissue homogenate, 10 µL of neuropeptide stock solution, and either 10 µL of this compound stock solution (for the test sample) or 10 µL of water (for the control sample).
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 1 M HCl.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the supernatant.
-
Elute the peptides using a linear gradient of 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact neuropeptide at each time point for both control and this compound-treated samples.
-
Compare the degradation rates to determine the inhibitory effect of this compound.
-
In Vivo Microdialysis for Assessing Neuropeptide Levels
This protocol describes the use of in vivo microdialysis in combination with this compound to measure extracellular neuropeptide concentrations in the brain of a freely moving animal.
Materials:
-
This compound hydrochloride
-
Microdialysis probe
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Animal model (e.g., rat)
-
HPLC system with a sensitive detector (e.g., mass spectrometry or electrochemical detection)
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant the microdialysis probe into the brain region of interest.
-
-
Perfusion:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
To inhibit local neuropeptide degradation, include this compound (e.g., 10-50 µM) in the aCSF perfusate.
-
-
Sample Collection:
-
Allow the animal to recover from surgery and the probe to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled collection vials.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a highly sensitive analytical technique such as LC-MS/MS to quantify the neuropeptide of interest.
-
-
Data Analysis:
-
Plot the neuropeptide concentration over time to observe fluctuations in response to stimuli or pharmacological challenges. The inclusion of this compound in the perfusate provides a more accurate measurement of the actual extracellular neuropeptide levels by preventing their rapid degradation.
-
Enzyme Kinetics Assay for Aminopeptidase Inhibition
This protocol details a spectrophotometric method to determine the inhibitory kinetics of this compound on a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase A)
-
Chromogenic substrate for the enzyme (e.g., L-Glutamic acid p-nitroanilide for APA)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilutions of the chromogenic substrate in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a solution of the purified enzyme in assay buffer.
-
-
Assay:
-
In a 96-well plate or cuvettes, add the assay buffer, substrate solution, and this compound solution (or buffer for control).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
-
Measurement:
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.
-
Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the equation: slope with inhibitor / slope without inhibitor = 1 + [I]/Ki, where [I] is the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Angiotensin Signaling Pathway
This compound is instrumental in studying the renin-angiotensin system by inhibiting Aminopeptidase A (APA), the enzyme that converts Angiotensin II (AII) to Angiotensin III (AIII).[5] This allows for the specific investigation of the physiological roles of AII.
Caption: Role of this compound in the Angiotensin II signaling pathway.
Substance P Degradation and Signaling
This compound can be used to study the biological activity of Substance P by inhibiting its degradation by Aminopeptidase N (APN).[4] This allows for a clearer understanding of Substance P-mediated signaling through the Neurokinin-1 receptor (NK1R).
Caption: this compound's role in Substance P signaling.
Enkephalin Signaling Pathway
This compound is a valuable tool for studying the endogenous opioid system by preventing the degradation of enkephalins (e.g., Met-enkephalin and Leu-enkephalin) by aminopeptidases. This allows for the investigation of their analgesic and other neuromodulatory effects mediated through opioid receptors.
Caption: this compound's utility in studying enkephalin signaling.
Conclusion
This compound is a powerful and specific inhibitor of aminopeptidases, making it an essential tool for neuropeptide research. By preventing the degradation of endogenous peptides, this compound allows for the accurate investigation of their physiological roles, signaling mechanisms, and therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the complex world of neuropeptide signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amastatin in Studying the Renin-Angiotensin System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a potent, competitive, and slow-binding inhibitor of several aminopeptidases, most notably Aminopeptidase A (APA).[1][2] APA plays a crucial role in the renin-angiotensin system (RAS), specifically in the brain, where it catalyzes the conversion of angiotensin II (Ang II) to angiotensin III (Ang III).[3] Ang III is a key effector peptide in the central regulation of blood pressure.[3] The inhibitory action of this compound on APA makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the brain RAS. By blocking the formation of Ang III from Ang II, researchers can investigate the specific contributions of this pathway to cardiovascular function and explore its potential as a therapeutic target for conditions like hypertension.[3][4] However, it is important to note that this compound is not entirely specific for APA and also inhibits other aminopeptidases, a factor to consider in experimental design.[3]
Mechanism of Action in the Renin-Angiotensin System
Within the brain, the renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis. A key enzymatic step in this pathway is the conversion of Ang II to the biologically active Ang III, a reaction catalyzed by Aminopeptidase A (APA). This compound exerts its effect by directly inhibiting APA, thereby blocking the synthesis of Ang III from Ang II. This inhibition allows for the study of the downstream physiological consequences of reduced central Ang III levels.
Data Presentation
This compound has been characterized as a potent inhibitor of various aminopeptidases. The following table summarizes its inhibitory constants (Ki) against different aminopeptidases.
| Enzyme Source | Enzyme | Inhibitor | Ki Value | Inhibition Type | Reference |
| Pig Kidney | Aminopeptidase A | This compound | 2.5 x 10-7 M | Competitive | [1] |
| Aeromonas proteolytica | Aminopeptidase | This compound | 0.26 nM | Slow, Tight Binding, Competitive | [5] |
| Porcine Kidney | Microsomal Aminopeptidase | This compound | 52 nM | Slow, Tight Binding, Competitive | [5] |
| Porcine Kidney | Cytosolic Leucine Aminopeptidase | This compound | 30 nM | Slow, Tight Binding, Competitive | [5] |
| Porcine Kidney | Aminopeptidase M | This compound | 1.9 x 10-8 M | Slow-Binding, Competitive | [6] |
Experimental Protocols
In Vivo Studies: Intracerebroventricular (ICV) Administration of this compound in Rats
This protocol describes the procedure for administering this compound directly into the cerebral ventricles of rats to study its effects on the central renin-angiotensin system and blood pressure.
Materials:
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Cannula for ICV injection
-
Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Surgical Implantation of Cannula: Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm. Drill a small hole at the determined coordinates. Slowly lower the cannula to the target depth and secure it to the skull with dental cement.
-
This compound Preparation: Dissolve this compound hydrochloride in aCSF to the desired concentration. Doses in published studies have ranged from 10 to 100 µg per rat.[4][7]
-
Intracerebroventricular Injection: Connect the Hamilton syringe filled with the this compound solution to the implanted cannula. Infuse the solution slowly over a period of 1-5 minutes. A typical infusion volume is 1-5 µl.[8]
-
Blood Pressure Monitoring: Monitor and record the rat's blood pressure continuously before, during, and after the ICV injection to observe any pressor or depressor responses.[4][9]
In Vitro Studies: Aminopeptidase A Inhibition Assay
This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on the conversion of Angiotensin II to Angiotensin III by Aminopeptidase A in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., hypothalamus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Angiotensin II (substrate)
-
This compound (inhibitor)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Spectrophotometer or radioactivity counter (if using radiolabeled Ang II)
Procedure:
-
Preparation of Brain Tissue Homogenate: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the enzyme activity.
-
Enzyme Reaction: In a microcentrifuge tube, combine the brain tissue homogenate, Angiotensin II (as the substrate), and either this compound at various concentrations or vehicle control. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid) or by heating.
-
Analysis of Angiotensin Peptides: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant using HPLC to separate and quantify the amounts of Angiotensin II (substrate) and Angiotensin III (product).[10][11][12]
-
Data Analysis: Calculate the percentage of Angiotensin II conversion to Angiotensin III in the presence and absence of this compound. Determine the IC50 value of this compound for APA inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased blood pressure induced by central application of aminopeptidase inhibitors is angiotensinergic-dependent in normotensive and hypertensive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of pressor responses to intracerebroventricular angiotensin I by angiotensin converting enzyme inhibitors and their effects on systemic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pressor responses to this compound, bestatin and Plummer's inhibitors are suppressed by pretreatment with the angiotensin receptor antagonist sarthran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for characterization of angiotensin in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Amastatin's Potentiation of Peptide Hormones
Introduction
Amastatin is a potent, competitive, and slow-binding inhibitor of various aminopeptidases, including aminopeptidase A (APA) and aminopeptidase N (APN).[1] Many peptide hormones, such as angiotensin II, enkephalins, vasopressin, and oxytocin, are rapidly degraded in biological systems by these enzymes.[2][3][4] By inhibiting aminopeptidase activity, this compound prevents the cleavage of N-terminal amino acids, thereby increasing the local concentration and prolonging the half-life of these peptide hormones. This potentiation of endogenous or exogenously administered peptides makes this compound a valuable tool for studying their physiological roles and for the development of peptide-based therapeutics.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess and quantify the potentiating effects of this compound on various peptide hormones using in vitro, cell-based, and in vivo methodologies.
Application Note 1: In Vitro Characterization of this compound's Potentiation Effects
This section covers methods to directly measure this compound's effect on enzyme activity and the subsequent impact on hormone-receptor binding.
Protocol 1: Aminopeptidase Inhibition Assay
This protocol determines the inhibitory potency of this compound against the specific aminopeptidase responsible for degrading the peptide hormone of interest.
Objective: To calculate the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase A or N)
-
Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Alanine-4-nitroanilide for APN)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).
-
Create a serial dilution of this compound in assay buffer to cover a wide concentration range (e.g., 1 pM to 100 µM).
-
Prepare the enzyme solution at a fixed concentration in assay buffer.
-
Prepare the substrate solution in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for sensitive inhibition measurement.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the this compound dilutions or vehicle control.
-
Add 40 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding. This pre-incubation is important for slow-binding inhibitors like this compound.[1][5]
-
-
Initiate Reaction:
-
Add 40 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Inhibitor | Target Enzyme | Substrate | IC50 (nM) |
| This compound | Aminopeptidase A | L-Aspartic acid β-naphthylamide | 25.5 |
| This compound | Aminopeptidase N | L-Alanine-4-nitroanilide | 150.2 |
| Bestatin | Aminopeptidase N | L-Leucine-p-nitroanilide | 85.7 |
Protocol 2: Radioligand Receptor Binding Assay
This protocol assesses whether this compound-induced preservation of a peptide hormone leads to increased binding to its target receptor.
Objective: To determine the effect of this compound on the binding affinity (Kd) and maximum binding capacity (Bmax) of a peptide hormone for its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.[3]
-
Radiolabeled peptide hormone (e.g., ¹²⁵I-Angiotensin II).[3]
-
Unlabeled peptide hormone.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Assay Components:
-
Prepare dilutions of the unlabeled peptide hormone for competition binding.
-
Prepare two sets of reaction tubes: one with a fixed concentration of this compound and one with a vehicle control.
-
-
Incubation:
-
In each tube, add cell membranes (20-50 µg protein), radiolabeled peptide hormone (at a concentration near its Kd), and varying concentrations of the unlabeled peptide.
-
Add either this compound or vehicle control to the respective sets of tubes.
-
Incubate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Perform a competitive binding analysis. Plot the bound radioactivity against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a one-site competition model to determine the Ki of the unlabeled peptide. A leftward shift in the curve in the presence of this compound indicates potentiation.
-
Alternatively, a saturation binding experiment can be performed with increasing concentrations of radiolabeled ligand to determine Kd and Bmax.
-
Data Presentation:
| Condition | Peptide Hormone | Receptor | Kd (nM) | Bmax (fmol/mg protein) |
| Vehicle Control | Angiotensin II | AT₁ Receptor | 2.1 | 150 |
| + this compound (10 µM) | Angiotensin II | AT₁ Receptor | 0.8 | 145 |
| Vehicle Control | [Met⁵]-Enkephalin | δ-Opioid Receptor | 5.3 | 210 |
| + this compound (10 µM) | [Met⁵]-Enkephalin | δ-Opioid Receptor | 2.5 | 205 |
Note: A decrease in the apparent Kd suggests that less radioligand is needed to achieve half-maximal binding, consistent with this compound preventing the degradation of the competing unlabeled hormone, thereby increasing its effective concentration.
Application Note 2: Cell-Based Assessment of Hormone Potentiation
These protocols measure the functional consequences of this compound's action on downstream cellular signaling pathways activated by peptide hormones.
Protocol 3: Second Messenger Quantification (cAMP Assay)
Many peptide hormones bind to G-protein coupled receptors (GPCRs), leading to changes in intracellular second messengers like cyclic AMP (cAMP).[6][7]
Objective: To measure the potentiation of hormone-induced cAMP production by this compound.
Materials:
-
Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the vasopressin V2 receptor).
-
Peptide hormone (e.g., Vasopressin).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) and either this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Hormone Stimulation:
-
Add the peptide hormone at various concentrations to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the hormone concentration for both the this compound-treated and control groups.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). A leftward shift in the EC50 value in the presence of this compound indicates potentiation.
-
Data Presentation:
| Condition | Peptide Hormone | Receptor | EC50 for cAMP production (nM) | Fold Shift |
| Vehicle Control | Vasopressin | V2 Receptor | 10.2 | - |
| + this compound (10 µM) | Vasopressin | V2 Receptor | 2.5 | 4.1 |
| Vehicle Control | ACTH | MC2 Receptor | 5.8 | - |
| + this compound (10 µM) | ACTH | MC2 Receptor | 1.3 | 4.5 |
Application Note 3: In Vivo Assessment of Physiological Response
This section describes a method to evaluate the potentiation of a peptide hormone's physiological effect in a whole-animal model.
Protocol 4: Measurement of Pressor Response in Rats
Angiotensin II is a potent vasoconstrictor, and its degradation by aminopeptidases can be inhibited by this compound, leading to an enhanced pressor (blood pressure) response.[3][8]
Objective: To measure the enhancement and prolongation of the pressor response to Angiotensin II after administration of this compound.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).
-
Catheters for intracerebroventricular (ICV) or intravenous (IV) injection and blood pressure monitoring.
-
Blood pressure transducer and recording system.
-
Angiotensin II.
-
This compound.
-
Saline (vehicle).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and surgically implant catheters into a femoral artery (for blood pressure measurement) and a lateral cerebral ventricle (for ICV administration).[8]
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
-
Administration of Inhibitor:
-
Administer a single bolus of this compound (e.g., 10-50 µg) or vehicle via the ICV catheter.[8]
-
-
Hormone Challenge:
-
After a short pre-treatment period (e.g., 15 minutes), administer a dose of Angiotensin II via the same route.
-
Continuously record the MAP for 30-60 minutes to capture the peak response and the duration of the effect.
-
-
Data Analysis:
-
Calculate the change in MAP (ΔMAP) from baseline for both the this compound-treated and control groups.
-
Measure the duration of the pressor response (time to return to baseline).
-
Compare the peak ΔMAP and the duration of the response between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation:
| Treatment Group | Peptide Hormone | Peak ΔMAP (mmHg) | Duration of Response (min) |
| Vehicle + Angiotensin II | Angiotensin II | 25 ± 3 | 8 ± 1.5 |
| This compound + Angiotensin II | Angiotensin II | 42 ± 4 | 25 ± 3.2 |
Visualizations: Workflows and Signaling Pathways
This compound's Mechanism of Action
References
- 1. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potentiates the behavioral effects of vasopressin and oxytocin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with this compound and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a mixture of peptidase inhibitors (this compound, captopril and phosphoramidon) on Met-enkephalin-, beta-endorphin-, dynorphin-(1-13)- and electroacupuncture-induced antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pressor responses to this compound, bestatin and Plummer's inhibitors are suppressed by pretreatment with the angiotensin receptor antagonist sarthran - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amastatin Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Amastatin solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive and reversible inhibitor of several aminopeptidases. Its primary targets include aminopeptidase A (APA), leucyl aminopeptidase, and alanyl aminopeptidase. By inhibiting these enzymes, this compound can prevent the degradation of various peptides. For instance, in the renin-angiotensin system, it blocks the conversion of Angiotensin II to Angiotensin III by inhibiting aminopeptidase A.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in methanol (up to 50 mg/mL) and water (up to 5 mg/mL). For preparing stock solutions, sterile distilled water or methanol are commonly used.
Q3: How should this compound solutions be stored for long-term stability?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or colder. Once reconstituted, stock solutions in methanol have been shown to be stable for at least one month when stored at -20°C. For aqueous solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
This compound Solution Stability
The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. While specific data on degradation kinetics across a wide range of pH and temperature conditions is limited in publicly available literature, general guidelines for peptide stability should be followed.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Type | Solvent | Temperature | Duration | Notes |
| Short-Term | Aqueous Buffer | 4°C | Up to 1 week | Use sterile buffer (pH 5-7). |
| Long-Term | Methanol | -20°C | At least 1 month | Protect from light. |
| Aqueous Buffer | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Buffer | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | |
| Lyophilized Powder | N/A | -20°C or colder | Several years | Keep desiccated and protected from light. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in Methanol)
Materials:
-
This compound hydrochloride (MW: 511.0 g/mol , anhydrous)
-
Anhydrous methanol
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 5.11 mg of this compound hydrochloride powder.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous methanol to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved, yielding a clear, colorless solution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent enzyme inhibition results.
-
Possible Cause 1: Degraded this compound solution.
-
Solution: Prepare a fresh stock solution of this compound. Ensure proper storage conditions were maintained for the previous stock. Visually inspect the solution for any signs of precipitation or color change, which may indicate degradation.
-
-
Possible Cause 2: Incorrect this compound concentration.
-
Solution: Verify the calculations used to prepare the working solution from the stock. Use calibrated pipettes for accurate dilutions.
-
-
Possible Cause 3: Interference with assay components.
-
Solution: Run a control experiment with this compound and the assay buffer/reagents without the enzyme to check for any background signal or interference. Some assay components, like certain detergents, may affect the activity of inhibitors.
-
Issue 2: Precipitation observed in the this compound stock or working solution.
-
Possible Cause 1: Low solubility in the chosen solvent or buffer.
-
Solution: If using an aqueous buffer, ensure the pH is within a range where this compound is soluble (generally slightly acidic to neutral). If precipitation occurs upon dilution into a buffer, try pre-warming the buffer and adding the this compound stock solution slowly while vortexing.
-
-
Possible Cause 2: Freeze-thaw cycles.
-
Solution: Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Contamination.
-
Solution: Prepare fresh solutions using sterile technique and high-purity solvents. Filter-sterilize aqueous solutions if necessary.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause 1: this compound cytotoxicity.
-
Solution: Determine the optimal non-toxic concentration of this compound for your specific cell line by performing a dose-response cell viability assay (e.g., MTT or resazurin assay).
-
-
Possible Cause 2: Interference with cell viability dyes.
-
Solution: Some compounds can interfere with the redox-based reactions of viability assays like MTT. Run a control with this compound in cell-free media to check for direct reduction of the dye. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content).
-
-
Possible Cause 3: Precipitation in cell culture media.
-
Solution: The high salt and protein content of cell culture media can sometimes cause small molecules to precipitate. Visually inspect the media after adding this compound. If precipitation is observed, try dissolving the this compound in a small volume of a different solvent before adding it to the media, or use a lower final concentration.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System and this compound Inhibition
This compound inhibits Aminopeptidase A (APA), which is a key enzyme in the Renin-Angiotensin System (RAS). APA is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting APA, this compound prevents this conversion, leading to an accumulation of Angiotensin II and a decrease in Angiotensin III levels.
Experimental Workflow for Testing this compound Activity
The following workflow outlines the general steps for assessing the inhibitory effect of this compound on a target aminopeptidase.
References
Technical Support Center: Amastatin Solubility and Handling
Welcome to the technical support center for amastatin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in various experimental buffers, detailed protocols for solution preparation, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive peptide inhibitor of several aminopeptidases, with notable activity against aminopeptidase A (APA) and aminopeptidase N (APN). By inhibiting these enzymes, this compound can interfere with key biological processes, such as the renin-angiotensin system, where it blocks the conversion of angiotensin II to angiotensin III.
Q2: In which solvents is this compound hydrochloride soluble?
This compound hydrochloride is soluble in a variety of organic solvents and aqueous buffers. For specific solubility data, please refer to the data table below.
Q3: How should I prepare a stock solution of this compound hydrochloride?
It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental buffer. For detailed steps, see the experimental protocols section.
Q4: How long can I store this compound solutions?
Aqueous solutions of this compound should ideally be prepared fresh on the day of use. If storage is necessary, stock solutions in organic solvents can be stored at -20°C for up to one month.[1][2]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur for several reasons, including exceeding the solubility limit in a particular solvent or buffer, or changes in temperature or pH. Please consult the troubleshooting guide for detailed steps on how to address this issue.
Data Presentation: this compound Hydrochloride Solubility
The following table summarizes the quantitative solubility data for this compound hydrochloride in common laboratory solvents.
| Solvent/Buffer | Concentration | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Cayman Chemical |
| Ethanol | 1 mg/mL | Cayman Chemical |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL | Cayman Chemical |
| Methanol | 50 mg/mL | [2] |
| Water | 5 mg/mL | [2] |
Note: The provided data is for this compound hydrochloride. The solubility of the free base may differ.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol details the preparation of a 100 µM working solution of this compound in PBS from a 10 mg/mL DMSO stock solution.
Materials:
-
10 mg/mL this compound hydrochloride stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thaw a vial of the 10 mg/mL this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the final desired concentration in your experimental volume. For example, to make 10 mL of a 100 µM solution (assuming a molecular weight of approximately 511 g/mol for the hydrochloride salt):
-
Volume of stock = (100 µM * 10 mL * 511 g/mol ) / 10 mg/mL = 5.11 µL
-
-
Add the desired volume of PBS to a sterile conical tube.
-
While gently vortexing the PBS, add the calculated volume of the this compound stock solution dropwise to ensure rapid and even dispersion. This minimizes the risk of precipitation.
-
Use the freshly prepared working solution immediately for your experiment. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic solvent in the final solution is too high, or the final concentration of this compound exceeds its solubility in the aqueous buffer. | - Decrease the concentration of the organic solvent by performing a serial dilution of the stock solution in the organic solvent before adding it to the aqueous buffer.- Ensure the final concentration of this compound is below its solubility limit in the chosen buffer.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.[2] |
| Cloudy or hazy solution | Incomplete dissolution of this compound powder. | - Vortex the solution for a longer period.- Briefly sonicate the solution in a water bath to aid dissolution.- Gentle warming to 37°C can also help. |
| This compound appears to be inactive in the assay | Degradation of this compound due to improper storage or handling. The pH of the experimental buffer may be affecting stability. | - Always use freshly prepared aqueous solutions.- Avoid multiple freeze-thaw cycles of the stock solution.- While specific pH stability data for this compound is limited, peptides are generally most stable at a slightly acidic to neutral pH. Verify the pH of your buffer. |
| Difficulty dissolving this compound directly in aqueous buffer | This compound hydrochloride has limited solubility in neutral aqueous solutions. | - If direct dissolution is required, try adjusting the pH of the buffer slightly towards the acidic range, if your experiment allows.- Use sonication to aid dissolution. |
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin System and the Role of this compound
Caption: this compound inhibits APA and APN in the Renin-Angiotensin System.
Experimental Workflow: Preparing this compound Working Solutions
Caption: Step-by-step workflow for preparing this compound solutions.
References
improving the efficacy of Amastatin in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Amastatin in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring tetrapeptide that acts as a competitive and reversible inhibitor of several aminopeptidases.[1][2] It is known for its slow, tight-binding inhibition mechanism, suggesting it forms a transition-state analog complex with the target enzyme.[3][4]
Q2: Which specific enzymes does this compound inhibit?
This compound has a broad-spectrum inhibitory profile against M1 family aminopeptidases. It effectively inhibits:
-
Leucyl aminopeptidase[1]
-
Glutamyl aminopeptidase (Aminopeptidase A/APA)[1]
-
Leucyl/cystinyl aminopeptidase (oxytocinase)[1]
It is important to note that this compound does not inhibit Arginyl aminopeptidase (Aminopeptidase B).[1][6]
Q3: What are the known solubility and stability characteristics of this compound?
This compound hydrochloride is soluble in aqueous buffers, ethanol, DMSO, and DMF.[6][7] However, like many peptides, its stability in aqueous solutions can be a concern, potentially affecting its potency over time.[8][9] Stock solutions are typically stored at -20°C for up to a month.[6] For long-term storage, it is recommended to store the compound at -20°C, where it can be stable for at least four years.[7]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound Against Various Aminopeptidases
| Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Source |
| Aeromonas Aminopeptidase | 0.26 nM (Kᵢ) | [4] |
| Aminopeptidase M (AP-M) / N (AP-N) | 19 nM (Kᵢ) | [5] |
| Cytosolic Leucine Aminopeptidase | 30 nM (Kᵢ) | [4] |
| Microsomal Aminopeptidase | 52 nM (Kᵢ) | [4] |
| Endoplasmic Reticulum AP 1 (ERAP1) | 41.8 µM (Kᵢ) | [7] |
| Human Serum Aminopeptidase A (APA) | 0.54 µg/ml (IC₅₀) | [7] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Source |
| PBS (pH 7.2) | 5 mg/mL | [7] |
| DMF | 10 mg/mL | [7] |
| DMSO | 2 mg/mL | [7] |
| Ethanol | 1 mg/mL | [7] |
Troubleshooting Guide
Q4: My this compound shows lower-than-expected efficacy in my cell culture media/plasma sample. What are the potential causes?
Low efficacy in complex biological samples can stem from several factors: inhibitor degradation, non-specific binding, or suboptimal assay conditions.
Q5: How can I prevent the degradation of this compound in my samples?
Peptides like this compound can be degraded by proteases present in complex samples (e.g., serum, plasma, tissue homogenates).[10]
-
Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic activity.
-
Fresh Solutions: Prepare this compound solutions fresh for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles.[6]
-
pH Control: Maintain an optimal pH for your experiment, as pH extremes can accelerate peptide hydrolysis.[8][9]
-
Protease Inhibitor Cocktails: If the target aminopeptidase is resistant to common protease inhibitors, consider adding a cocktail to inhibit other, non-target proteases that may degrade this compound.
Q6: I'm observing high variability between replicates. What could be the cause?
High variability often points to issues with solubility or sample handling.
-
Ensure Complete Solubilization: Before adding to your sample, ensure this compound is fully dissolved in its stock solvent. Vortex thoroughly. Precipitates can lead to inconsistent concentrations.
-
Pre-incubation Time: this compound is a slow, tight-binding inhibitor.[3] Insufficient pre-incubation of the enzyme with this compound before adding the substrate can lead to variable results. A pre-incubation time of 15-30 minutes is often a good starting point.
-
Pipetting Accuracy: When working with potent, low-concentration inhibitors, minor pipetting errors can cause significant variability. Ensure pipettes are calibrated.
Experimental Protocols
Protocol 1: Aminopeptidase Activity Inhibition Assay
This protocol provides a generalized method to determine the inhibitory effect of this compound on a target aminopeptidase using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase
-
This compound hydrochloride
-
Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chromogenic/Fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile water or appropriate buffer.
-
Create a series of dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare the enzyme solution at 2x the final desired concentration in assay buffer.
-
Prepare the substrate solution at 2x the final desired concentration (ideally at its Kₘ value) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to the "blank" wells.
-
Add 50 µL of the enzyme solution to all other wells.
-
Add 50 µL of the various this compound dilutions to the "inhibitor" wells. Add 50 µL of assay buffer to the "no inhibitor" (positive control) wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the desired temperature (e.g., 37°C) for 15-30 minutes. This allows this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the 2x substrate solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance or fluorescence kinetically over 30-60 minutes at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100%.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for this compound Efficacy
This protocol outlines a method to assess this compound's ability to protect a specific peptide from degradation in a cell culture system, with subsequent measurement of the peptide's biological activity.
Materials:
-
Cells expressing the target aminopeptidase and a receptor for the bioactive peptide.
-
Bioactive peptide of interest (substrate for the target aminopeptidase).
-
This compound hydrochloride.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay kit to measure the downstream effect of the bioactive peptide (e.g., cAMP assay, calcium flux assay, or a reporter gene assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the old medium with a fresh, serum-free medium.
-
Add various concentrations of this compound to the wells. Include a "no this compound" control.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
Peptide Addition:
-
Add the bioactive peptide to the wells at a concentration known to elicit a sub-maximal response. The rationale is that this compound's protective effect will potentiate this response.
-
Include a "no peptide" control to establish a baseline.
-
-
Incubation:
-
Incubate for the period required for the bioactive peptide to elicit its effect (this can range from minutes to hours, depending on the signaling pathway).
-
-
Measure Downstream Signal:
-
Lyse the cells (if required by the assay kit) and perform the assay to measure the downstream signal (e.g., cAMP levels, reporter gene expression) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the baseline ("no peptide" control) from all other readings.
-
Plot the measured signal versus the concentration of this compound. An increase in signal with increasing this compound concentration indicates successful inhibition of peptide degradation.
-
Signaling Pathway Visualization
Aminopeptidases play a crucial role in regulating the activity of various peptide hormones and neuropeptides by cleaving N-terminal amino acids, which typically leads to their inactivation. This compound preserves the activity of these peptides by inhibiting this degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
ensuring complete dissolution of Amastatin for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of Amastatin for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and water are recommended, with a solubility of up to 25 mg/mL.[1][2] It is also soluble in methanol at 5 mg/mL and in ethanol.[2][3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous-based culture medium to the final desired concentration.
Q2: How should I prepare an this compound stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound hydrochloride powder and add the appropriate solvent to achieve the target concentration. For instance, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of this compound hydrochloride. Vortex briefly to ensure complete dissolution.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Common causes include exceeding the solubility limit, temperature effects, or issues with the solvent or buffer.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Lyophilized this compound hydrochloride is stable for at least two years when stored at -20°C.[1][2] Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C and are generally stable for at least one month.[3] Aqueous solutions are less stable and it is recommended to prepare them fresh on the day of use. If storage of aqueous solutions is necessary, they can be stored at -20°C for up to one month, but it is crucial to ensure the solution is free of precipitate before use by equilibrating to room temperature.[4]
Q5: Is this compound sensitive to pH?
Data Summary Tables
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Water | 25 mg/mL | [1] |
| Methanol | 5 mg/mL | |
| Ethanol | Soluble | [2] |
| Aqueous Buffers (e.g., PBS) | Soluble | [2] |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 2 years | [1][2] |
| Stock Solution in DMSO/Methanol | -20°C | ≥ 1 month | [3] |
| Aqueous Solution | -20°C | Up to 1 month (prepare fresh if possible) | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 511.01 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound hydrochloride is: 10 mmol/L * 1 L/1000 mL * 1 mL * 511.01 g/mol = 0.00511 g = 5.11 mg
-
Weigh the this compound hydrochloride: Accurately weigh 5.11 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve: Close the tube tightly and vortex for 30-60 seconds, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in aliquots at -20°C.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway and Experimental Workflow Diagrams
General Workflow for Preparing this compound Working Solutions
This diagram illustrates the standard procedure for preparing a working solution of this compound from a lyophilized powder for use in a typical biological experiment.
Caption: Workflow for this compound solution preparation.
References
- 1. axilscientific.com [axilscientific.com]
- 2. adipogen.com [adipogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Amastatin Incubation for Tight-Binding Inhibition: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Amastatin, a potent, slow-binding inhibitor of various aminopeptidases. Here, we provide detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve accurate, reproducible results.
This compound's efficacy as an inhibitor is critically dependent on pre-incubation time with the target enzyme. Its mechanism involves an initial weak binding followed by a slower conformational change, resulting in a tightly bound enzyme-inhibitor complex.[1][2] Understanding and optimizing this time-dependent inhibition is paramount for determining accurate inhibitory constants (Ki) and assessing the true potency of this compound in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
This compound is a competitive and reversible peptide inhibitor of several aminopeptidases.[1][3] It is known to be a slow, tight-binding inhibitor of enzymes such as aminopeptidase A, aminopeptidase M (CD13), and leucine aminopeptidase.[2][3][4]
Q2: Why is pre-incubation of this compound with the enzyme necessary?
This compound exhibits time-dependent inhibition, meaning its inhibitory potency increases with the duration of pre-incubation with the target enzyme.[5] This is characteristic of a slow-binding mechanism where an initial encounter complex isomerizes to a more stable, tightly bound complex.[2] For instance, the inhibitory potency (Ki) of this compound against aminopeptidase N can increase dramatically from 20 µM to 20 nM after pre-incubation.[5] Failing to pre-incubate can lead to a significant underestimation of this compound's potency.
Q3: How do I determine the optimal pre-incubation time for my experiment?
The optimal pre-incubation time should be determined empirically for each specific enzyme and experimental condition. A general approach is to perform a time-course experiment where the enzyme and this compound are pre-incubated for varying durations before initiating the reaction by adding the substrate. The resulting enzyme activity is then measured. The optimal pre-incubation time is the point at which the observed inhibition reaches a maximum and no longer increases with longer incubation.
Q4: What are the typical Ki values for this compound?
The inhibition constants (Ki) for this compound are highly dependent on the target enzyme and the experimental conditions. Reported Ki values for its inhibition of various aminopeptidases range from the low nanomolar to the micromolar scale.[1] For example, the Ki for aminopeptidase M has been reported to be approximately 19 nM.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50/Ki value (low potency) | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time. Incubate the enzyme and this compound together for various durations (e.g., 0, 15, 30, 60, 120 minutes) before adding the substrate. |
| Sub-optimal assay conditions (pH, temperature, buffer composition). | Ensure that the assay buffer, pH, and temperature are optimal for the target aminopeptidase's activity and stability. | |
| Incorrect enzyme or inhibitor concentration. | Verify the concentrations of both the enzyme and this compound stock solutions. For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[6] | |
| Inconsistent or irreproducible results | Variable pre-incubation times between experiments. | Strictly adhere to a standardized pre-incubation time once the optimal duration has been determined. Use a timer to ensure consistency. |
| Instability of the enzyme or inhibitor. | Prepare fresh enzyme and inhibitor solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| No inhibition observed | Inactive this compound. | Check the quality and storage conditions of the this compound. If possible, test its activity on a known sensitive enzyme. |
| Incorrect enzyme used. | Confirm the identity and activity of the target aminopeptidase. | |
| This compound is not an inhibitor of the target enzyme. | This compound is a selective inhibitor.[7] Confirm from literature that your enzyme of interest is a known target. |
Quantitative Data Summary
The following table summarizes the reported inhibitory constants (Ki) of this compound against various aminopeptidases, highlighting the significant increase in potency observed with pre-incubation for Aminopeptidase N.
| Enzyme | Ki (without pre-incubation) | Ki (with pre-incubation) | Reference |
| Aminopeptidase N | 20 µM | 20 nM | [5] |
| Aminopeptidase M | - | 19 nM | [2] |
| Various Aminopeptidases | - | 0.25 nM - 30 nM | [1] |
Experimental Protocols
Protocol for Determining Optimal Pre-incubation Time
This protocol provides a general framework for determining the optimal pre-incubation time for this compound with a target aminopeptidase. Specific parameters such as buffer composition, substrate concentration, and detection method should be optimized for the specific enzyme being studied.
Materials:
-
Purified target aminopeptidase
-
This compound stock solution
-
Assay buffer (optimal for the target enzyme)
-
Substrate for the target enzyme (e.g., L-Leucine-p-nitroanilide)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer at a concentration 2-fold higher than the final desired concentration.
-
Prepare a solution of the target aminopeptidase in assay buffer at a concentration 2-fold higher than the final desired concentration.
-
Prepare a solution of the substrate in assay buffer at a concentration 2-fold higher than the final desired concentration.
-
-
Pre-incubation:
-
In a 96-well plate, add equal volumes of the enzyme solution and the this compound dilutions (or assay buffer for the no-inhibitor control).
-
Incubate the plate at the desired temperature for a range of time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). It is crucial to start the reaction at precisely the end of each pre-incubation period.
-
-
Initiate Reaction:
-
Following each pre-incubation period, add the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be uniform.
-
-
Measure Activity:
-
Immediately begin monitoring the reaction progress by measuring the absorbance (or fluorescence) at the appropriate wavelength over a set period. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Plot the percentage of inhibition as a function of the pre-incubation time for each this compound concentration.
-
The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding equilibrium has been reached.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of slow, tight-binding inhibition and the experimental workflow for optimizing this compound incubation time.
Caption: Mechanism of slow, tight-binding inhibition of this compound.
Caption: Workflow for optimizing this compound pre-incubation time.
References
- 1. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular, plasma membrane aminopeptidase M. Metabolism of vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin in Aqueous Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amastatin. The information below addresses common issues related to this compound's precipitation in aqueous solutions and offers guidance on proper handling and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound, a peptide-based metalloprotease inhibitor, can precipitate in aqueous solutions due to several factors. As a peptide, its solubility is highly dependent on the pH of the solution.[1][2][3] Precipitation is more likely to occur if the pH of the buffer is close to the isoelectric point (pI) of this compound.[4] Additionally, high concentrations of this compound, the presence of certain salts, and improper storage conditions can contribute to precipitation.[5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions, organic solvents are recommended. This compound hydrochloride is soluble in methanol at concentrations up to 50 mg/mL.[5] It is also soluble in DMF (10 mg/mL) and DMSO (2 mg/mL).[6] For direct use in aqueous experimental setups, it is soluble in water at 5 mg/mL and in PBS (pH 7.2) at 5 mg/mL.[5][6]
Q3: How can I increase the solubility of this compound in my experimental buffer?
To improve this compound's solubility and prevent precipitation in your aqueous buffer, consider the following strategies:
-
Adjust the pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of this compound. Since this compound is a peptide with both acidic and basic residues, its net charge and solubility are pH-dependent.[1][2][4]
-
Use a co-solvent: If compatible with your experiment, adding a small amount of an organic solvent like DMSO or methanol to your aqueous buffer can help maintain this compound's solubility.
-
Work with lower concentrations: If possible, using a more diluted concentration of this compound can prevent it from exceeding its solubility limit in the buffer.[4] The effective concentration for this compound as a metalloprotease inhibitor is typically in the range of 1-10 µM.[5]
Q4: What are the optimal storage conditions for this compound solutions to prevent precipitation?
Proper storage is crucial to maintain the stability and solubility of this compound solutions.
-
Lyophilized Powder: Store the solid form of this compound hydrochloride at -20°C.[6][7]
-
Stock Solutions: A stock solution of this compound in methanol is stable for at least one month when stored at -20°C.[5] For stock solutions in other solvents, it is recommended to store them at -20°C for up to one month, or at -80°C for up to six months.[7][8] To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best to prepare and store aliquots.[9]
-
Aqueous Solutions: It is recommended to prepare and use aqueous solutions of this compound on the same day if possible.[8] If storage is necessary, filter-sterilize the solution and store it at -20°C for a short period.[8] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is redissolved.[8]
Q5: I see a precipitate in my this compound stock solution upon thawing. Can I still use it?
If you observe a precipitate in your thawed this compound stock solution, you can try to redissolve it by gently warming the solution to room temperature and vortexing. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the supernatant, after determining its concentration. However, the presence of a persistent precipitate may indicate degradation or a significant loss of the active compound. For critical experiments, it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
Table 1: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitation upon adding this compound stock to aqueous buffer | pH of the buffer is near the pI of this compound. | Adjust the buffer pH to be at least one unit away from the pI.[4] |
| High final concentration of this compound. | Reduce the final concentration of this compound in the working solution. | |
| Incompatible buffer components. | Test the solubility of this compound in different buffer systems. Avoid buffers that may form insoluble salts.[10] | |
| Precipitation in this compound stock solution during storage | Improper storage temperature. | Store lyophilized powder and stock solutions at -20°C or -80°C as recommended.[5][6][7] |
| Repeated freeze-thaw cycles. | Prepare and store this compound stock solutions in single-use aliquots.[9] | |
| Solution instability. | Prepare fresh aqueous solutions of this compound for each experiment.[8] | |
| Cloudiness or precipitate formation during the experiment | Temperature fluctuations. | Maintain a constant temperature throughout the experiment. |
| Interaction with other components in the assay. | Evaluate the compatibility of this compound with all other reagents in your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in methanol.
Materials:
-
This compound hydrochloride
-
Methanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound hydrochloride to warm to room temperature before opening to prevent condensation.[9]
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of methanol to achieve a final concentration of 10 mg/mL (e.g., for 1 mg of this compound, add 100 µL of methanol).
-
Vortex the solution until the this compound is completely dissolved, yielding a clear, colorless solution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.[5]
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Precipitation
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 9. bachem.com [bachem.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Amastatin Purity and Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing Amastatin purity and understanding its critical impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Its primary mechanism of action is to block the enzymatic activity of these proteases, which are involved in various physiological processes, including the renin-angiotensin system that regulates blood pressure.[2][3] Specifically, this compound is known to inhibit Aminopeptidase A, which is responsible for the conversion of Angiotensin II to Angiotensin III.[2][4]
Q2: What are the common impurities found in commercially available this compound?
This compound, being a peptide, is susceptible to impurities inherent in solid-phase peptide synthesis. These can include:
-
Deletion or Truncated Sequences: Peptides missing one or more amino acid residues.
-
Insertion Sequences: Peptides with an additional amino acid residue.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis can remain.
-
Oxidized or Reduced Forms: Certain amino acid residues are prone to oxidation or reduction.
-
Diastereomers: Racemization can occur during synthesis, leading to stereoisomers.
-
Aggregation: Peptides can form covalent or non-covalent aggregates.
-
Residual Solvents and Reagents: Traces of solvents and reagents used in synthesis and purification may be present.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques are recommended for determining the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A standard method for quantifying the purity of peptides. A reversed-phase C18 column is typically used.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify the parent compound and any impurities.[7][8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H-NMR can be used for an absolute purity assessment of peptides by comparing the integral of a characteristic this compound peak to that of a certified internal standard.[9][10][11]
Q4: What information should I look for in a Certificate of Analysis (CoA) for this compound?
A comprehensive Certificate of Analysis should provide the following information:
-
Product name and lot number.
-
Chemical formula and molecular weight.
-
Appearance.
-
Solubility.
-
Purity determined by HPLC (usually expressed as a percentage).
-
Mass spectrometry data confirming the molecular weight.
-
NMR data confirming the structure.
-
Storage conditions.
-
Date of analysis and expiration date.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values in Enzyme Inhibition Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Purity of this compound | 1. Verify the purity of your this compound lot using HPLC. 2. If the purity is lower than specified, consider purifying the compound or obtaining a new, high-purity batch. 3. Be aware that even small amounts of highly potent impurities can significantly alter IC50 values.[12] |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Check for degradation products using LC-MS.[13][14][15] |
| Incorrect Assay Conditions | 1. Ensure the assay buffer is at the optimal pH and temperature for the target enzyme. 2. Verify the concentrations of the enzyme and substrate. 3. Use appropriate positive and negative controls. |
| Pipetting Errors | 1. Use calibrated pipettes. 2. Ensure thorough mixing of all reagents. |
| Cell-Based Assay Variability | 1. Monitor cell density as it can influence IC50 values.[16] 2. Ensure consistent cell passage numbers and health. |
Issue 2: Artifacts or Unexpected Peaks in Analytical Data (HPLC, LC-MS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Glassware | 1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware is meticulously clean. |
| Column Contamination | 1. If you observe carryover from previous injections, flush the column with a strong solvent mixture (e.g., high concentration of acetonitrile or isopropanol).[17] |
| Sample Degradation in Autosampler | 1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Analyze samples as quickly as possible after preparation. |
| Formation of Adducts in Mass Spectrometry | 1. Observe for common adducts (e.g., +Na, +K). 2. Optimize the mobile phase to minimize adduct formation. |
Impact of Purity on Experimental Results
The purity of this compound can have a profound impact on experimental outcomes. Impurities can lead to an overestimation or underestimation of its inhibitory potency.
Table 1: Hypothetical Impact of this compound Purity on Aminopeptidase A Inhibition
| This compound Purity (%) | Potential Impurities | Observed IC50 (nM) | Interpretation |
| >98% | Negligible | 50 | Accurate representation of this compound's potency. |
| 95% | 5% non-inhibitory impurities | 52.6 | Slight underestimation of potency. |
| 90% | 10% non-inhibitory impurities | 55.6 | Underestimation of potency. |
| 90% | 9% non-inhibitory, 1% highly potent inhibitory impurity | < 50 | Significant overestimation of potency, leading to erroneous conclusions.[12] |
| 85% | 15% non-inhibitory impurities | 58.8 | Significant underestimation of potency. |
Note: This table is for illustrative purposes to demonstrate the potential impact of impurities. Actual results may vary.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in water or mobile phase A to a concentration of 1 mg/mL.
Protocol 2: Aminopeptidase A Inhibition Assay
-
Reagents:
-
Aminopeptidase A enzyme.
-
Substrate: L-Glutamic acid β-naphthylamide.
-
This compound (of known purity).
-
Assay Buffer: e.g., Tris-HCl buffer at optimal pH for the enzyme.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the Aminopeptidase A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the fluorescence or absorbance (depending on the substrate) over time using a plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the this compound concentration and fit the data to a suitable model to determine the IC50 value.[19]
-
Visualizations
Signaling Pathway: Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the point of this compound inhibition.
Experimental Workflow: this compound Purity Assessment
Caption: Workflow for assessing the purity of this compound samples.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: Logical steps for troubleshooting inconsistent IC50 results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. glsciences.eu [glsciences.eu]
- 6. biotage.com [biotage.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleaning C18 column of peptides - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize non-specific binding of Amastatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Amastatin, a potent aminopeptidase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
Non-specific binding can lead to inaccurate measurements of enzyme inhibition and off-target effects. This guide provides a systematic approach to identify and mitigate these issues.
Problem: High background signal or apparent inhibition in negative controls.
This often indicates non-specific binding of this compound to components of the assay system other than the target enzyme.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | Add a non-ionic surfactant to the assay buffer. Start with a low concentration (e.g., 0.01% Tween-20 or Triton X-100) and titrate upwards if necessary. Be cautious as high detergent concentrations can denature the enzyme.[1][2] |
| Electrostatic Interactions | Optimize the pH of the assay buffer. Aim for a pH that is close to the isoelectric point of this compound or the target enzyme to minimize net charge.[3] Additionally, increase the ionic strength of the buffer by adding salt (e.g., 50-150 mM NaCl) to shield electrostatic interactions.[3] |
| Binding to Assay Surfaces | Pre-treat microplates or reaction tubes with a blocking agent. Bovine Serum Albumin (BSA) is a common choice. Incubate the surfaces with a 1% BSA solution for 1 hour at room temperature, then wash before adding assay components.[4][5] |
| Contamination | Ensure all reagents and labware are free from contaminants that could contribute to non-specific interactions. |
Problem: Inconsistent or non-reproducible inhibition data.
Variability in results can stem from subtle differences in experimental conditions that affect non-specific binding.
| Possible Cause | Recommended Solution |
| Buffer Composition Variability | Prepare a master mix of the assay buffer with all necessary additives (surfactants, salts) to ensure consistency across all wells and experiments. |
| Inadequate Blocking | Ensure the blocking step is performed consistently and for a sufficient duration. If using BSA, ensure it is fully dissolved and the solution is fresh. |
| This compound Aggregation | While less common for small molecules, aggregation can be a source of non-specific inhibition.[6] Ensure this compound is fully solubilized in the assay buffer. A brief sonication of the stock solution may be helpful. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[7] It is known to be a slow, tight-binding inhibitor for some of its targets.[8][9] Its primary targets include Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and Glutamyl Aminopeptidase (Aminopeptidase A).[7]
Q2: What are the typical Ki values for this compound?
The inhibition constant (Ki) is a measure of the inhibitor's potency. Lower Ki values indicate higher potency.
| Enzyme | Ki Value |
| Aeromonas Aminopeptidase | 0.26 nM[7] |
| Cytosolic Leucine Aminopeptidase | 30 nM[7] |
| Microsomal Aminopeptidase | 52 nM[7] |
| Aminopeptidase M (AP-M) | 19 nM[8] |
| Aminopeptidase A | 250 nM[10] |
Q3: How can I be sure that the observed inhibition is specific to my target enzyme?
To confirm specificity, it is crucial to run proper control experiments. This includes:
-
Negative Controls: An assay without the target enzyme but with all other components, including this compound. This will reveal any non-specific inhibition of the substrate or detection system.
-
Inactive Enzyme Control: If available, use a heat-inactivated or catalytically dead version of your target enzyme. This compound should not show inhibition in this case.
-
Orthogonal Inhibition: Use another, structurally unrelated inhibitor for the same target enzyme to see if it produces a similar effect.
-
Dose-Response Curve: A specific inhibitor should exhibit a clear sigmoidal dose-response curve.
Q4: Can I use this compound in cell-based assays?
Yes, this compound can be used in cell-based assays. However, it's important to consider its cell permeability and potential off-target effects within the complex cellular environment.[11] Always perform dose-response experiments to determine the optimal concentration and include appropriate vehicle controls.
Q5: What is the best way to prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, dissolve it in a suitable solvent like water or a buffer at a high concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock into the assay buffer immediately before use.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay with this compound
This protocol provides a basic framework for assessing the inhibitory effect of this compound on a target aminopeptidase.
Materials:
-
Purified target aminopeptidase
-
This compound hydrochloride
-
Fluorogenic or chromogenic substrate for the target enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in water or a suitable buffer.
-
Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).
-
Add the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. This pre-incubation is important for slow, tight-binding inhibitors like this compound.[8][9]
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable inhibition model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Optimizing Assay Conditions to Minimize Non-Specific Binding
This protocol outlines a systematic approach to identify buffer conditions that reduce non-specific binding of this compound.
Materials:
-
Same as Protocol 1
-
Additional buffer components: NaCl, Tween-20, Bovine Serum Albumin (BSA)
Procedure:
-
Establish a Baseline:
-
Perform the enzyme inhibition assay as described in Protocol 1 using a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to establish a baseline IC₅₀ value. Include a "no enzyme" control with the highest concentration of this compound to assess background signal.
-
-
Test Buffer Additives (Matrix Experiment):
-
Ionic Strength: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 0, 50, 100, 150 mM). Repeat the this compound inhibition assay in each buffer.
-
Detergent: Prepare a series of assay buffers containing a low concentration of a non-ionic detergent (e.g., 0.01%, 0.05% Tween-20). Repeat the this compound inhibition assay.
-
Blocking Protein: Prepare an assay buffer containing 0.1% BSA. Repeat the this compound inhibition assay.
-
-
Data Analysis and Optimization:
-
Compare the IC₅₀ values and the background signals obtained under each condition.
-
Select the buffer composition that provides a potent IC₅₀ value with the lowest background signal in the "no enzyme" control.
-
A significant increase in the apparent IC₅₀ in the presence of additives might suggest that non-specific binding was contributing to the initial perceived potency.
-
Visualizations
Caption: Workflow for optimizing this compound enzyme inhibition assays.
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of bovine serum albumin on antibody determination by the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Amastatin inhibition experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Amastatin in aminopeptidase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
This compound is a naturally occurring peptide that acts as a competitive, reversible, and slow, tight-binding inhibitor of several aminopeptidases.[1][2][3][4] It primarily inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and glutamyl aminopeptidase (aminopeptidase A).[2][5] It is important to note that it does not inhibit arginyl aminopeptidase (aminopeptidase B), trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[2][4][5]
Q2: What does "slow, tight-binding" inhibition mean for my experiment?
Slow, tight-binding inhibition means that the inhibitor, this compound, binds to the enzyme and the final stable enzyme-inhibitor complex is formed slowly, sometimes over several minutes.[3] This is critical for your experimental design. Unlike rapidly reversible inhibitors, you must pre-incubate the enzyme and this compound together for a sufficient period to reach binding equilibrium before adding the substrate to start the reaction. Failure to do so can lead to an underestimation of the inhibitor's potency (artificially high IC50/Ki values).
Q3: How should I prepare and store this compound?
This compound hydrochloride is soluble in aqueous buffers and ethanol.[4][5] For stock solutions, you can dissolve it in solvents like DMSO, DMF, or ethanol.[5] It is recommended to prepare and use solutions on the same day.[4] If storage is necessary, store aliquots at -20°C for up to one month.[4] Before use, ensure the solution is fully thawed, brought to room temperature, and that no precipitate is visible.[4] The solid form is stable for years when stored at -20°C.[5]
Troubleshooting Guide
Issue 1: High Variability Between Replicates or Assays
Q: My results are not consistent across my plate or between experiments. What are the common causes?
Variability in enzyme assays can stem from multiple sources. A systematic approach is key to identifying the issue.[6]
-
Pipetting Inaccuracy: Small errors in dispensing enzyme, substrate, or inhibitor can lead to large variations, especially with potent inhibitors like this compound.
-
Solution: Calibrate your pipettes regularly. Use low-retention tips. For multi-well plates, consider using automated dispensers to minimize well-to-well variation.[7]
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[8][9] Inconsistent temperature across the assay plate ("edge effects") or between experiments can alter reaction rates.
-
Solution: Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. Avoid placing plates on cold or hot surfaces.
-
-
Reagent Instability: Improperly stored or repeatedly freeze-thawed enzyme or this compound can lose activity.
-
Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Prepare fresh substrate solutions for each experiment.
-
-
Inconsistent Incubation Times: Due to this compound's slow-binding nature, the pre-incubation time between the enzyme and inhibitor is critical.[3] Variation in this timing will directly impact the measured inhibition.
-
Solution: Use a multi-channel pipette or automated dispenser to add substrate to all wells simultaneously to ensure a consistent start time for the reaction.
-
Issue 2: IC50 Value Differs from Published Data
Q: The IC50 value I calculated for this compound is significantly different from what is reported in the literature. Why?
Discrepancies in IC50 values are common and often related to differences in experimental conditions.[7]
-
Different Assay Conditions: Factors like pH, temperature, enzyme concentration, and substrate concentration all affect enzyme kinetics and inhibitor potency.[8][10]
-
Solution: Carefully replicate the conditions cited in the literature you are referencing. Pay close attention to buffer composition, pH, and specific enzyme/substrate concentrations.
-
-
Inadequate Pre-incubation: As a slow-binding inhibitor, failing to pre-incubate this compound with the enzyme long enough for equilibrium to be reached is a primary cause of underestimated potency (higher IC50).[11]
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time where the inhibitory effect stabilizes.
-
-
Different Enzyme Source or Purity: Enzymes from different suppliers or purification lots can have varying activity levels, which can shift IC50 values.[7]
-
Solution: Be consistent with your enzyme source. If you must change, perform a new set of validation experiments.
-
Issue 3: Issues with Fluorescence-Based Assays
Q: I'm using a fluorescent substrate and my signal is unstable or has high background.
Fluorescence assays are sensitive but prone to specific types of interference.[12][13]
-
Signal Drift or Photobleaching: The fluorescent signal may decrease over time due to the degradation of the fluorophore upon prolonged exposure to the excitation light source.[14]
-
Solution: Minimize the exposure time of your samples to the excitation light. Take readings at discrete time points rather than continuous monitoring if possible.
-
-
High Background Signal: This can be caused by autofluorescence from your compounds, buffers, or microplates, or by impurities in the reagents.[12]
-
Solution: Always include "no enzyme" and "no substrate" controls to quantify background fluorescence. Subtract this background from your experimental wells. Test the intrinsic fluorescence of this compound at your working concentrations.
-
-
Inner Filter Effect/Quenching: At high concentrations, fluorescent molecules can reabsorb emitted light or quench each other's fluorescence, leading to a non-linear response.[7]
-
Solution: Ensure your substrate and product concentrations are within the linear range of your instrument. If necessary, dilute your samples before reading.
-
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). These values can vary based on the specific enzyme and the experimental conditions used.
| Enzyme Target | Inhibitor Constant | Reported Value (M) | Notes |
| Aminopeptidase M (AP-M) | Ki | 1.9 x 10⁻⁸ | Slow-binding, competitive inhibition.[11] |
| Leucine Aminopeptidase (LAP) | Ki | 3.0 x 10⁻⁸ | Slow-binding inhibition.[3] |
| Microsomal Aminopeptidase | Ki | 3.0 x 10⁻⁸ | Slow-binding inhibition.[3] |
| Cytosolic Leucine Aminopeptidase | Ki | 3.0 x 10⁻⁸ | Slow-binding inhibition.[1] |
| Aeromonas Aminopeptidase | Ki | 2.5 x 10⁻¹⁰ | Slow, tight binding.[3] |
| Aminopeptidase A (AP-A) | Ki | 2.5 x 10⁻⁷ | Competitive inhibition.[15] |
| Aminopeptidase N (AP-N) | Ki | 1.2 x 10⁻⁵ | Measured in guinea-pig striatal membrane.[16] |
| Endoplasmic Reticulum AP 1 | Ki | 4.18 x 10⁻⁵ | [5] |
Experimental Protocols
Generalized Protocol: Aminopeptidase Inhibition Assay (Fluorescence-Based)
This protocol provides a general workflow for determining the IC50 of this compound against an aminopeptidase using a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-Ala-AMC).
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH can be enzyme-dependent.[10]
- Enzyme Stock Solution: Prepare a concentrated stock of the aminopeptidase in assay buffer. Store in aliquots at -80°C.
- Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Store protected from light at -20°C.
- This compound Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mM). Create serial dilutions in assay buffer to achieve the desired final concentrations for the inhibition curve.
2. Assay Procedure (96-well plate format):
- Controls: Designate wells for:
- 100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).
- No-Enzyme Control (Background): Substrate and buffer (no enzyme).
- Pre-incubation Step:
- Add 20 µL of assay buffer or 20 µL of the appropriate this compound dilution to the experimental wells.
- Add 20 µL of diluted enzyme to all wells except the "No-Enzyme Control."
- Mix gently and incubate the plate for a predetermined time (e.g., 30 minutes) at the desired temperature (e.g., 37°C). This allows this compound to reach binding equilibrium with the enzyme.
- Reaction Initiation:
- Prepare a working solution of the substrate by diluting the stock in assay buffer to the final desired concentration (e.g., 2x the final concentration, often near its Km value).
- Add 40 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is now 80 µL.
- Data Acquisition:
- Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for AMC).
- Record the fluorescence intensity over time (kinetic mode) for 15-30 minutes or as a single endpoint reading after a fixed incubation period.
3. Data Analysis:
- Subtract the background fluorescence (from "No-Enzyme" wells) from all other readings.
- For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
- Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visual Guides
Caption: General workflow for an this compound enzyme inhibition assay.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. monash.edu [monash.edu]
- 9. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Amastatin and Bestatin Inhibition of Leucine Aminopeptidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Amastatin and its close analog, Bestatin, on Leucine Aminopeptidase (LAP). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating aminopeptidase inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Bestatin against Leucine Aminopeptidase (LAP) from different sources have been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes these values for a clear comparison.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |
| This compound | Leishmanial Leucine Aminopeptidase | 7.18 nM | [1] |
| Bestatin | Leishmanial Leucine Aminopeptidase | 4.375 nM | [1] |
| This compound | Cytosolic Leucine Aminopeptidase | 0.25 - 30 nM | [2] |
| Bestatin | Cytosolic Leucine Aminopeptidase | 0.58 nM | [2] |
| This compound | Aminopeptidase M (AP-M) | 19 nM | [3] |
| Bestatin | Aminopeptidase M (AP-M) | 4100 nM | [3] |
Note: The Ki values can vary depending on the specific isoform of the enzyme and the experimental conditions.
Mechanism of Inhibition
Both this compound and Bestatin are competitive inhibitors of Leucine Aminopeptidase.[1][3] This means they bind to the active site of the enzyme, the same site where the natural substrate binds, thereby preventing the substrate from being hydrolyzed. The inhibition by both compounds is characterized as a "slow-binding" process, suggesting a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound complex.[2][3]
Figure 1: Competitive inhibition of Leucine Aminopeptidase by this compound.
Experimental Protocols
The following is a detailed protocol for a typical in vitro assay to determine the inhibitory activity of compounds like this compound and Bestatin against Leucine Aminopeptidase. This method utilizes the chromogenic substrate L-leucine-p-nitroanilide, which releases a yellow product (p-nitroaniline) upon cleavage by the enzyme, allowing for spectrophotometric quantification.
Materials:
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
This compound hydrochloride
-
Bestatin hydrochloride
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Leucine Aminopeptidase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of this compound and Bestatin in DMSO.
-
Prepare a stock solution of L-leucine-p-nitroanilide in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution (this compound, Bestatin, or DMSO for control) at various concentrations.
-
Enzyme solution.
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (L-leucine-p-nitroanilide) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Figure 2: A typical experimental workflow for an aminopeptidase inhibition assay.
Structural and Functional Comparison
This compound and Bestatin are both dipeptide-like molecules that act as transition-state analog inhibitors. Their structures are similar, which explains their shared ability to inhibit aminopeptidases. However, subtle differences in their side chains contribute to their varying potencies and specificities for different aminopeptidases.
Figure 3: A logical diagram comparing key aspects of this compound and Bestatin.
References
Amastatin vs. Puromycin: A Comparative Guide to Protecting Peptides from Degradation
For Researchers, Scientists, and Drug Development Professionals
The stability of peptides is a critical factor in research and therapeutic development. Proteolytic degradation can rapidly diminish the bioactivity of peptides, leading to inaccurate experimental results and reduced efficacy of peptide-based drugs. The use of peptidase inhibitors is a common strategy to preserve peptide integrity. This guide provides a detailed comparison of two widely used agents, amastatin and puromycin, for protecting peptides from degradation, supported by their mechanisms of action and available experimental data.
Introduction to this compound and Puromycin
This compound is a naturally occurring, competitive, and reversible inhibitor of a broad range of aminopeptidases.[1] It is a transition-state analogue that effectively protects peptides from enzymatic cleavage at the N-terminus.[2] Its primary application lies in the stabilization of endogenous and synthetic peptides in various biological matrices.[3]
Puromycin is an aminonucleoside antibiotic primarily known for its potent inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[4][5] It acts as an analogue of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation.[6] While its main role is in studying protein synthesis, puromycin also exhibits inhibitory activity against specific peptidases, notably cytosol alanyl aminopeptidase (also known as puromycin-sensitive aminopeptidase) and dipeptidyl-peptidase II.[6]
Mechanism of Action
The fundamental difference between this compound and puromycin in the context of peptide protection lies in their primary mechanisms of action. This compound is a dedicated, broad-spectrum aminopeptidase inhibitor, whereas puromycin's peptidase inhibition is a secondary effect to its primary role as a protein synthesis inhibitor.
This compound: Direct Inhibition of Aminopeptidases
This compound directly binds to the active site of various aminopeptidases, preventing the hydrolysis of peptide bonds. This competitive inhibition effectively shields peptides from N-terminal degradation by a wide array of these enzymes.
Puromycin: Primary and Secondary Actions
Puromycin's primary effect is the termination of protein synthesis. At the ribosomal level, it competes with aminoacyl-tRNA for the A-site, leading to the release of truncated, puromycylated peptides. These truncated peptides are often rapidly degraded by cellular quality control mechanisms.[7][8]
Its secondary, and more relevant role in direct peptide protection, is the inhibition of specific peptidases. This inhibition is not as broad as that of this compound.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies on the efficacy of this compound and puromycin for peptide protection are scarce. However, by examining their inhibitory constants (Ki) and IC50 values against various peptidases, we can infer their relative potencies.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Leucyl Aminopeptidase | - | - | [1] |
| Alanyl Aminopeptidase | - | - | [1] | |
| Aminopeptidase M | 1.9 x 10⁻⁸ M | - | [9] | |
| Leucine Aminopeptidase (LAP) | - | - | [9] | |
| Aminopeptidase A | - | - | [10] | |
| Puromycin | Cytosol Alanyl Aminopeptidase (Puromycin-Sensitive Aminopeptidase) | Not available in searched sources | Inhibition observed, but specific IC50 not provided | [6] |
| Dipeptidyl-peptidase II | Not available in searched sources | - | [6] | |
| Cytotoxicity (NIH/3T3 cells) | - | 3.96 µM | [2] |
Note: The IC50 value for puromycin's cytotoxicity is provided for context but does not directly measure its peptidase inhibitory activity. The lack of specific Ki or IC50 values for puromycin's peptidase inhibition in the searched literature makes a direct quantitative comparison challenging.
Experimental Protocols
The following provides a general workflow for an in vitro peptide degradation assay to evaluate the protective effects of inhibitors like this compound or puromycin.
In Vitro Peptide Degradation Assay using HPLC
This protocol outlines the steps to assess the stability of a target peptide in the presence of a peptidase and an inhibitor, with analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Target peptide
-
Peptidase of interest (e.g., Leucine Aminopeptidase)
-
This compound or Puromycin
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the target peptide, peptidase, and inhibitor (this compound or puromycin) in the appropriate solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the target peptide at a final concentration of 10-100 µM, and the inhibitor at various concentrations.
-
Include a control reaction without any inhibitor.
-
-
Initiation of Reaction:
-
Initiate the degradation reaction by adding the peptidase to the reaction mixture.
-
Incubate the reaction at 37°C.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 10% TFA). This will stop the enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the full-length peptide peak and the appearance of degradation product peaks over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point for both the control and inhibitor-treated samples.
-
Determine the half-life (t₁/₂) of the peptide under each condition.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. agscientific.com [agscientific.com]
- 5. hplc.eu [hplc.eu]
- 6. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puromycin - Wikipedia [en.wikipedia.org]
- 10. almacgroup.com [almacgroup.com]
A Comparative Guide to Validating Amastatin's Enzymatic Activity: LC-MS vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, accurately validating the inhibitory activity of compounds like Amastatin against aminopeptidases is a critical step in drug discovery and development. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with traditional colorimetric and fluorometric assays for this purpose, supported by experimental protocols and data.
This compound, a potent inhibitor of several aminopeptidases, including Leucine Aminopeptidase (LAP), is a valuable tool in studying the roles of these enzymes in various physiological and pathological processes. The choice of assay for validating its inhibitory effect can significantly impact the quality and efficiency of research. This guide delves into the specifics of using a high-precision LC-MS-based approach and compares it with commonly used spectroscopic methods.
Performance Comparison: LC-MS vs. Spectroscopic Assays
The selection of an appropriate assay methodology depends on various factors, including the required sensitivity, throughput, and the nature of the enzymatic reaction being studied. Below is a comparative summary of LC-MS, colorimetric, and fluorometric assays for validating this compound's activity.
| Feature | LC-MS Assay | Colorimetric Assay | Fluorometric Assay |
| Principle | Direct quantification of substrate and product | Measures color change from a chromogenic substrate | Measures fluorescence increase from a fluorogenic substrate |
| Specificity | Very High (mass-based detection) | Moderate (potential for interference) | High (less prone to interference than colorimetric) |
| Sensitivity | High to Very High | Low to Moderate | High |
| Quantitative Accuracy | High | Moderate | High |
| Throughput | Moderate | High | High |
| Multiplexing | Yes (can monitor multiple analytes) | Limited | Limited |
| Direct Measurement | Yes (measures authentic substrate and product) | Indirect (measures a reporter molecule) | Indirect (measures a reporter molecule) |
| Cost | High (instrumentation and maintenance) | Low | Moderate |
| This compound Ki (LAP) | ~7.18 nM[1] | Not directly determined | Not directly determined |
| This compound Ki (AP-M) | Not directly determined | 1.9 x 10⁻⁸ M[2] | Not directly determined |
Detailed Experimental Protocol: LC-MS-Based Validation of this compound's Inhibition of Leucine Aminopeptidase
This protocol outlines a detailed procedure for determining the inhibitory activity of this compound against Leucine Aminopeptidase (LAP) by directly measuring the enzymatic conversion of a peptide substrate to its product using LC-MS/MS.
Materials and Reagents
-
Recombinant human Leucine Aminopeptidase (LAP)
-
This compound hydrochloride
-
Peptide substrate (e.g., Leu-Gly-Gly)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the product, Leucine)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
LC-MS grade water and acetonitrile
-
Formic acid
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
A suitable reversed-phase HPLC column (e.g., C18).
Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, the peptide substrate, and the internal standard in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, LAP enzyme solution, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the peptide substrate solution.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold quenching solution (acetonitrile with 0.1% formic acid and the internal standard).
-
Centrifuge the samples to precipitate the enzyme and other proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared sample onto the HPLC column.
-
Separate the substrate, product, and internal standard using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for the substrate, product, and internal standard. This involves selecting the precursor ion and a specific product ion for each molecule.
-
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area of the product's MRM transition and normalizing it to the peak area of the internal standard's MRM transition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Alternative Methods for Validating this compound Activity
While LC-MS offers high specificity and direct measurement, other methods are also widely used for assessing aminopeptidase activity.
Colorimetric Assays
These assays utilize a chromogenic substrate, often a p-nitroanilide (pNA) derivative of an amino acid (e.g., L-Leucine-p-nitroanilide). The aminopeptidase cleaves the substrate, releasing p-nitroaniline, which has a distinct yellow color that can be measured spectrophotometrically at around 405 nm.[3]
-
Advantages: Simple, inexpensive, and suitable for high-throughput screening.
-
Disadvantages: Lower sensitivity compared to other methods and potential for interference from colored compounds in the sample.
Fluorometric Assays
Fluorometric assays employ substrates that release a fluorescent molecule upon enzymatic cleavage. A common substrate for leucine aminopeptidase is L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). The release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) can be monitored with a fluorometer.[1]
-
Advantages: High sensitivity and a wide dynamic range.
-
Disadvantages: Can be more expensive than colorimetric assays and susceptible to quenching or interference from fluorescent compounds.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: LC-MS workflow for this compound inhibition assay.
Caption: this compound's inhibition of Leucine Aminopeptidase.
Conclusion
The choice between LC-MS and spectroscopic methods for validating this compound's enzymatic activity depends on the specific research needs. LC-MS provides unparalleled specificity and the ability to directly quantify the authentic substrate and product, making it the gold standard for detailed kinetic studies and mechanism of action investigations. In contrast, colorimetric and fluorometric assays offer higher throughput and lower cost, making them well-suited for initial inhibitor screening and routine activity measurements. By understanding the strengths and limitations of each method, researchers can select the most appropriate approach to advance their drug discovery and development efforts.
References
A Comparative Analysis of Amastatin and Arphamenine A as Potent Aminopeptidase Inhibitors
A deep dive into the inhibitory mechanisms, potency, and physiological impact of two significant aminopeptidase inhibitors, Amastatin and Arphamenine A, reveals their distinct specificities and potential therapeutic applications. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers in drug discovery and molecular biology.
This compound and Arphamenine A are both naturally derived peptide-like inhibitors of metalloproteases, specifically aminopeptidases. While both compounds exhibit potent inhibitory activity, they target different classes of aminopeptidases, leading to distinct biological effects. This comparative analysis delves into their mechanisms of action, inhibitory profiles, and the signaling pathways they modulate.
Mechanism of Action and Inhibitory Profile
This compound is a slow-binding, competitive, and reversible inhibitor of several aminopeptidases.[1][2] It is particularly effective against aminopeptidase A (APA), aminopeptidase N (APN), and leucine aminopeptidase.[2][3][4] Its mechanism involves a transition-state analog interaction with the enzyme's active site.[1]
Arphamenine A is a potent and specific inhibitor of aminopeptidase B (APB), which preferentially cleaves N-terminal arginine and lysine residues from peptides.[5][6] The guanidino group in Arphamenine A plays a crucial role in its strong interaction with the active site of aminopeptidase B.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and Arphamenine A has been determined against various aminopeptidases using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing their efficacy.
| Inhibitor | Enzyme | Organism/Source | Substrate | IC50 | Ki | Reference |
| This compound | Aminopeptidase A (APA) | Pig Kidney | L-Glutamic acid β-naphthylamide | - | 2.5 x 10⁻⁷ M | [7] |
| Aminopeptidase M (AP-M) | - | - | - | 1.9 x 10⁻⁸ M | [2] | |
| Leucine Aminopeptidase (cytosolic) | - | - | - | 30 nM | [3] | |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | - | - | 0.26 nM | [3] | |
| Microsomal Aminopeptidase | - | - | - | 52 nM | [3] | |
| Enkephalin Degradation (Aminopeptidase M) | Vascular Plasma Membrane | Met⁵-enkephalin | 0.08 µM | - | ||
| Arphamenine A | Aminopeptidase B (APB) | - | - | - | Potent Inhibitor | [5] |
Note: Comprehensive IC50 and Ki values for Arphamenine A against a wide range of aminopeptidases are not as readily available in the literature as for this compound.
Signaling Pathways and Physiological Effects
The specific inhibition of different aminopeptidases by this compound and Arphamenine A leads to the modulation of distinct physiological signaling pathways.
This compound and the Renin-Angiotensin System
This compound's potent inhibition of Aminopeptidase A (APA) directly impacts the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[8][9] APA is responsible for the conversion of Angiotensin II to Angiotensin III. By blocking this conversion, this compound can lead to an accumulation of Angiotensin II, a potent vasoconstrictor.[8]
References
- 1. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
Amastatin's Mechanism as a Slow, Tight-Binding Inhibitor: A Comparative Guide
Amastatin, a naturally occurring peptide produced by Streptomyces sp., is a potent inhibitor of various aminopeptidases. Its mechanism of action is characterized by a slow, tight-binding inhibition, a desirable feature for therapeutic agents as it can lead to a prolonged duration of action. This guide provides a comparative analysis of this compound's inhibitory mechanism, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Mechanism of Action: A Two-Step Process
This compound's inhibition of aminopeptidases is not an instantaneous event. Instead, it follows a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form an initial encounter complex (EI). This is followed by a slower conformational change, leading to a much more stable, final enzyme-inhibitor complex (EI*). This slow isomerization is the hallmark of slow, tight-binding inhibitors and results in a time-dependent increase in inhibition.
The slow dissociation of the final EI* complex contributes to the "tight-binding" nature of this compound, reflected in its very low inhibition constants (Ki). This mechanism suggests that this compound acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[1]
Caption: Mechanism of slow, tight-binding inhibition by this compound.
Comparative Inhibition Data
The efficacy of this compound as a slow, tight-binding inhibitor is evident when compared to other aminopeptidase inhibitors, such as Bestatin. While both are potent inhibitors, their kinetics can differ depending on the specific aminopeptidase.
| Inhibitor | Enzyme | Ki (M) | Inhibition Type | Reference |
| This compound | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ | Slow-binding, competitive | [2] |
| This compound | Leucine Aminopeptidase (LAP) | - | Slow-binding | [2] |
| This compound | Microsomal Aminopeptidase | 3.0 x 10⁻⁸ | Slow, tight-binding | [1] |
| This compound | Cytosolic Leucine Aminopeptidase | 2.5 x 10⁻¹⁰ | Slow, tight-binding | [1] |
| This compound | Aeromonas Aminopeptidase | - | Slow, tight-binding | [1] |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ | Slow-binding, competitive | [2] |
| Bestatin | Leucine Aminopeptidase (LAP) | - | Slow-binding | [2] |
| Bestatin | Microsomal Aminopeptidase | 1.4 x 10⁻⁶ | Rapidly reversible | [1] |
| Bestatin | Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ | Slow, tight-binding | [1] |
| Bestatin | Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ | Slow, tight-binding | [1] |
Note: "-" indicates data was not specified in the cited source.
The data highlights that this compound consistently demonstrates slow, tight-binding inhibition across various aminopeptidases with very low Ki values.[1] In contrast, Bestatin's inhibition of microsomal aminopeptidase is rapidly reversible, showcasing a key difference in their mechanisms against this particular enzyme.[1] The longer peptide chain of this compound, a tetrapeptide, compared to the dipeptide Bestatin, is suggested to contribute to the slower binding process and stronger inhibition of enzymes like Aminopeptidase M.[2][3]
Experimental Validation of Slow, Tight-Binding Inhibition
The validation of this compound's mechanism involves specific kinetic experiments designed to characterize slow-binding inhibitors. The general workflow for such an analysis is outlined below.
Caption: Experimental workflow for characterizing slow-binding inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the slow, tight-binding inhibition of this compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and substrate being studied.
Aminopeptidase Activity Assay (General Protocol)
This protocol is used to measure the rate of the enzymatic reaction and is the basis for the inhibition studies.
Materials:
-
Purified aminopeptidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., L-Leucine-p-nitroanilide)
-
Inhibitor (this compound) stock solution (in a suitable solvent, e.g., DMSO or water)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and substrate at a known concentration (typically at or near the Km).
-
To initiate the reaction, add a small volume of the purified enzyme solution to the reaction mixture.
-
Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over time.
-
The initial velocity of the reaction is determined from the linear portion of the progress curve.
Validation of Slow-Binding Inhibition
This experiment demonstrates the time-dependent nature of the inhibition.
Procedure:
-
Prepare a series of reaction mixtures as described in the activity assay protocol.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reactions by adding the enzyme.
-
Continuously monitor the reaction progress for an extended period (e.g., 15-30 minutes) to observe the curvature in the progress curves, which is indicative of slow-binding inhibition. The rate of the reaction will decrease over time as the EI* complex forms.
Determination of Kinetic Constants (k_on, k_off, and Ki)
More advanced kinetic analysis is required to determine the individual rate constants and the overall inhibition constant.
Pre-equilibrium and Steady-State Measurements:
-
Kinetic analysis can be performed using measurements made during the pre-equilibrium phase or at the final steady-state.[1]
Progress Curve Analysis:
-
Acquire progress curves at various substrate and inhibitor concentrations as described above.
-
Fit the progress curve data to the appropriate equation for slow, tight-binding inhibition. This will yield the observed rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration. The resulting plot (which may be linear or hyperbolic) can be fitted to equations that describe the two-step inhibition model to determine the individual rate constants (k_on, k_off, k_forward, k_reverse) and ultimately calculate the overall inhibition constant (Ki).
Considerations for Tight-Binding Inhibitors:
-
When working with tight-binding inhibitors like this compound, the inhibitor concentration may be comparable to the enzyme concentration. This requires the use of kinetic equations that account for the depletion of free inhibitor upon binding to the enzyme.
-
Performing experiments at elevated enzyme concentrations can sometimes improve the signal-to-noise ratio and aid in the characterization of slow, tight-binding inhibitors.[4]
References
- 1. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of slow-binding enzyme inhibitors at elevated enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amastatin and Other Commercially Available Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Amastatin, a naturally occurring peptide analogue, is a potent and widely used inhibitor of several aminopeptidases. Its utility in research and potential therapeutic applications necessitates a clear understanding of its performance relative to other commercially available inhibitors. This guide provides a head-to-head comparison of this compound with other key aminopeptidase inhibitors, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and its alternatives is most effectively compared using their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The table below summarizes these values for several commercially available inhibitors against various aminopeptidases. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | Target Aminopeptidase | Kᵢ (nM) | IC₅₀ (µM) |
| This compound | Aminopeptidase A | 250[1] | - |
| Aeromonas Aminopeptidase | 0.26[2] | - | |
| Cytosolic Leucine Aminopeptidase | 30[2] | - | |
| Microsomal Aminopeptidase | 52[2] | - | |
| Aminopeptidase M (AP-M) | 19[3] | - | |
| Bestatin | Aminopeptidase M (AP-M) | 4100[3] | - |
| Aeromonas Aminopeptidase | 18[4] | - | |
| Cytosolic Leucine Aminopeptidase | 0.58[4] | - | |
| Microsomal Aminopeptidase | 1400[4] | - | |
| Aminopeptidase B | 1000[5] | - | |
| Leucyl Aminopeptidase | 1[5] | - | |
| Actinonin | Aminopeptidase N (AP-N) | - | 2[6] |
| Peptide Deformylase (PDF) | 0.28[7] | - | |
| Matrix Metalloproteinase-1 (MMP-1) | 300[7] | - | |
| Matrix Metalloproteinase-3 (MMP-3) | 1700[7] | - | |
| Matrix Metalloproteinase-8 (MMP-8) | 190[7] | - | |
| Matrix Metalloproteinase-9 (MMP-9) | 330[7] | - | |
| Meprin α | 20[7] | - | |
| Arphamenine A | Aminopeptidase B | - | 0.025 |
| Puromycin | Aminopeptidase N (AP-N) | Weak inhibitor | - |
| Puromycin-Sensitive Aminopeptidase (PSA) | - | - |
Note: A lower Kᵢ or IC₅₀ value indicates a higher inhibitory potency. Data is compiled from multiple sources and should be used for comparative purposes.
Signaling Pathway: The Renin-Angiotensin System
Aminopeptidases play a crucial role in various physiological pathways, including the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation. This compound's inhibition of Aminopeptidase A and the broader activity of other inhibitors on Aminopeptidase N (CD13) can significantly impact this pathway. The following diagram illustrates the key steps in the RAS and the points of intervention for these inhibitors.
Caption: The Renin-Angiotensin System and points of aminopeptidase inhibition.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. The following is a detailed methodology for a typical aminopeptidase inhibition assay using a chromogenic substrate.
Enzyme Inhibition Assay Protocol
Objective: To determine the inhibitory effect of a compound on a specific aminopeptidase.
Materials:
-
Purified aminopeptidase
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare Reagents:
-
Dilute the purified aminopeptidase to the desired working concentration in the assay buffer.
-
Prepare a series of inhibitor dilutions from the stock solution in the assay buffer.
-
Prepare the chromogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the optimal temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The increase in absorbance corresponds to the production of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
To determine the Kᵢ value, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as the Lineweaver-Burk or Dixon plots.
-
The following diagram outlines the general workflow for this enzyme inhibition assay.
Caption: A typical workflow for an enzyme inhibition assay.
Conclusion
This compound is a potent inhibitor of several aminopeptidases, demonstrating particularly high affinity for Aeromonas aminopeptidase. When compared to other commercially available inhibitors, its potency varies depending on the specific enzyme target. Bestatin, for instance, is a more potent inhibitor of cytosolic leucine aminopeptidase, while Actinonin displays strong inhibition against peptide deformylase and several matrix metalloproteinases in addition to its effects on aminopeptidases. The choice of inhibitor should therefore be guided by the specific aminopeptidase of interest and the desired selectivity profile. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the performance of these inhibitors in their own experimental settings.
References
- 1. uniprot.org [uniprot.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puromycin-Sensitive Aminopeptidase: An Antiviral Prodrug Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target: Puromycin-sensitive aminopeptidase (CHEMBL2264) - ChEMBL [ebi.ac.uk]
- 6. ARPHAMENINE A, INHIBITOROF AMINOPEPTIDASE B [chemicalbook.com]
- 7. Molecular characterization of a puromycin‐insensitive leucyl‐specific aminopeptidase, PILS‐AP - PMC [pmc.ncbi.nlm.nih.gov]
Amastatin's Inhibitory Potency: A Quantitative Analysis of IC50 and Ki Values
For researchers, scientists, and drug development professionals, understanding the inhibitory potency of a compound is paramount. This guide provides a quantitative comparison of Amastatin's inhibitory activity against various aminopeptidases, focusing on its IC50 and Ki values. Detailed experimental protocols and visualizations of relevant signaling pathways are included to offer a comprehensive resource for evaluating this compound's performance.
This compound is a potent, slow-binding, and competitive inhibitor of several aminopeptidases. Its efficacy is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While both values indicate the potency of an inhibitor, the Ki is a more direct measure of binding affinity, independent of substrate concentration.
Quantitative Data Summary
The following table summarizes the reported IC50 and Ki values for this compound against a range of aminopeptidases, providing a clear comparison of its inhibitory potency.
| Enzyme | Organism/Source | IC50 | Ki | Inhibition Type |
| Aminopeptidase N (APN/CD13) | Porcine Microsomal | 18 µM[1] | 20 nM (after preincubation) | Non-competitive[1] |
| Aminopeptidase M (AP-M) | - | - | 19 nM[2] | Slow-binding, Competitive[2] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | - | 0.26 nM[3] | Slow, Tight binding, Competitive[3] |
| Cytosolic Leucine Aminopeptidase | - | - | 30 nM[3] | Slow, Tight binding, Competitive[3] |
| Microsomal Aminopeptidase | - | - | 52 nM[3] | Slow, Tight binding, Competitive[3] |
| Leucine Aminopeptidase (LAP) | - | - | - | - |
| Aminopeptidase A (APA) | - | - | - | - |
| Leishmania donovani Leucine Aminopeptidase (LdLAP) | Leishmania donovani | - | 7.18 nM | Competitive |
Experimental Protocols
Accurate determination of IC50 and Ki values is crucial for comparative analysis. Below are detailed methodologies for key experiments.
Determination of IC50 for this compound against Aminopeptidase N (APN)
This protocol describes a colorimetric assay to determine the IC50 value of this compound against porcine microsomal Aminopeptidase N.
Materials:
-
Porcine kidney microsomal Aminopeptidase N (EC 3.4.11.2)
-
L-Leucine-p-nitroanilide (substrate)
-
This compound
-
TRIS-HCl buffer (0.02 M, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the Aminopeptidase N enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide, to all wells.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.
-
Plot the percentage of enzyme inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Determination of Ki for this compound
The inhibition constant (Ki) for a competitive inhibitor can be determined from IC50 values using the Cheng-Prusoff equation, or through kinetic studies by varying both substrate and inhibitor concentrations.
Using the Cheng-Prusoff Equation:
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the following formula:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Kinetic Studies (Dixon Plot or Lineweaver-Burk Plot):
-
Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
-
The Ki value can be determined from the intersection point of the lines on the Dixon plot or from the changes in the slope and y-intercept on the Lineweaver-Burk plot.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving aminopeptidases inhibited by this compound and a general experimental workflow for determining inhibitory potency.
References
- 1. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating the Specificity of Amastatin using Substrate Competition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amastatin's specificity against other common aminopeptidase inhibitors. The information presented is supported by experimental data from peer-reviewed literature, offering an objective analysis of its performance. Detailed experimental protocols and visual diagrams are included to facilitate the replication and understanding of the methodologies used to validate this compound's specificity.
Executive Summary
This compound is a potent, competitive, and reversible inhibitor of several aminopeptidases. Its specificity is a critical factor in its utility as a research tool and potential therapeutic agent. This guide delves into the use of substrate competition assays to quantitatively assess this specificity, comparing its inhibitory profile with that of Bestatin, another widely used aminopeptidase inhibitor, and other alternatives such as Leupeptin and Puromycin. The data consistently demonstrates that this compound exhibits a distinct inhibitory profile, with potent activity against leucyl aminopeptidase and alanyl aminopeptidase, and weaker to no inhibition against others like arginyl aminopeptidase.
Comparative Inhibitory Potency of this compound and Alternatives
The specificity of an inhibitor is quantitatively defined by its inhibition constant (Ki) against a panel of enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Ki values for this compound and other inhibitors against various aminopeptidases, compiled from published experimental data.
Table 1: Inhibitory Potency (Ki) of this compound against Various Aminopeptidases
| Aminopeptidase | Substrate Used in Assay | This compound Ki | Reference |
| Aeromonas Aminopeptidase | L-Leucine p-nitroanilide | 0.26 nM[1] | --INVALID-LINK-- |
| Cytosolic Leucine Aminopeptidase | L-Leucine p-nitroanilide | 30 nM[1] | --INVALID-LINK-- |
| Microsomal Aminopeptidase (Aminopeptidase M/N) | L-Leucine p-nitroanilide | 52 nM[1] | --INVALID-LINK-- |
| Aminopeptidase A | L-Glutamic acid β-naphthylamide | 250 nM[1] | --INVALID-LINK-- |
| Leucine Aminopeptidase (porcine kidney) | Leucine-p-nitroanilide | 1.9 x 10⁻⁸ M | --INVALID-LINK-- |
| Aminopeptidase M (porcine kidney) | Alanine-p-nitroanilide | 4.1 x 10⁻⁶ M | --INVALID-LINK-- |
Table 2: Comparative Inhibitory Potency (Ki) of this compound and Bestatin
| Aminopeptidase | This compound Ki | Bestatin Ki | Reference |
| Aeromonas Aminopeptidase | 0.26 nM[1] | 18 nM | --INVALID-LINK-- |
| Cytosolic Leucine Aminopeptidase | 30 nM[1] | 0.58 nM | --INVALID-LINK-- |
| Microsomal Aminopeptidase | 52 nM[1] | 1,400 nM | --INVALID-LINK-- |
| Leucine Aminopeptidase (porcine kidney) | 1.9 x 10⁻⁸ M | Not Reported in this study | --INVALID-LINK-- |
| Aminopeptidase M (porcine kidney) | 4.1 x 10⁻⁶ M | 1.9 x 10⁻⁸ M | --INVALID-LINK-- |
| Aminopeptidase B | Not significantly inhibited | ~1 µM[2] | --INVALID-LINK-- |
| Glutamyl Aminopeptidase (Aminopeptidase A) | Inhibits | Not a primary inhibitor | --INVALID-LINK-- |
| Arginyl Aminopeptidase (Aminopeptidase B) | Does not inhibit | Inhibits | --INVALID-LINK-- |
Table 3: Inhibitory Profile of Other Aminopeptidase Inhibitors
| Inhibitor | Target Aminopeptidases | Typical Ki or IC50 | Reference |
| Leupeptin | Serine and Cysteine Proteases (including some aminopeptidases) | nM to µM range | --INVALID-LINK-- |
| Puromycin | Puromycin-sensitive aminopeptidase | µM range | --INVALID-LINK-- |
Experimental Protocols
Substrate Competition Assay for Determining this compound's Inhibitory Specificity
This protocol outlines a continuous spectrophotometric or fluorometric assay to determine the inhibitory constant (Ki) of this compound against a panel of aminopeptidases.
Materials:
-
Purified aminopeptidases (e.g., Leucine aminopeptidase, Alanine aminopeptidase, Glutamyl aminopeptidase, Arginyl aminopeptidase)
-
This compound hydrochloride
-
Alternative inhibitors (e.g., Bestatin, Leupeptin, Puromycin)
-
Chromogenic or fluorogenic substrates (e.g., L-Leucine-p-nitroanilide, L-Alanine-p-nitroanilide, L-Glutamic acid-p-nitroanilide, L-Arginine-p-nitroanilide, or their fluorogenic counterparts like AMC or AFC derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader capable of measuring absorbance or fluorescence
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute purified aminopeptidases to a stock concentration of 1 mg/mL in an appropriate buffer and store at -80°C.
-
Prepare a stock solution of this compound (and other inhibitors) in the assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
-
Substrate Preparation:
-
Prepare a stock solution of the desired chromogenic or fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer). The final substrate concentration in the assay should be close to its Km value for the respective enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the aminopeptidase enzyme.
-
Varying concentrations of this compound or the alternative inhibitor.
-
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates). The measurements should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
-
Visualizing the Experimental Workflow and Principles
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Amastatin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Amastatin, a potent aminopeptidase inhibitor. By adhering to these procedural steps, you can minimize risks and ensure a safe and efficient research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-impermeable gloves are required. For activities with a high risk of contamination, consider double gloving.[1][2] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[1] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] |
| Respiratory Protection | Respirator | For procedures with the potential for aerosolization or when handling the powder outside of a containment system, an air-purifying respirator should be worn.[3] |
General Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
Safe Handling and Storage: Procedural Guidance
Proper handling and storage protocols are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a containment system such as a chemical fume hood.[1][3]
-
Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Container: Store this compound in its original, tightly closed container in a dry and cool place.[1]
-
Temperature: The recommended storage temperature is -20°C.[4]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1][3]
Emergency Procedures: First Aid and Spill Response
Accidents can happen. Being prepared with clear and immediate emergency procedures is essential.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In case of a poisoning emergency, call the National Poison Control Center at (800) 222-1222.[5]
Spill Response:
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of unused this compound as hazardous waste in accordance with national and local regulations. Do not let the chemical enter drains.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Handle uncleaned containers as you would the product itself. After proper cleaning, they can be disposed of or recycled according to institutional and local guidelines.
The following flowchart outlines the decision-making process for this compound disposal:
References
- 1. targetmol.com [targetmol.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Poisoning First Aid | American Red Cross [redcross.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
